molecular formula C17H20ClNO B2368096 N-(1-adamantyl)-2-chlorobenzamide CAS No. 57277-43-7

N-(1-adamantyl)-2-chlorobenzamide

Cat. No.: B2368096
CAS No.: 57277-43-7
M. Wt: 289.8
InChI Key: PMMNGVLZSPPURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-2-chlorobenzamide is a useful research compound. Its molecular formula is C17H20ClNO and its molecular weight is 289.8. The purity is usually 95%.
BenchChem offers high-quality N-(1-adamantyl)-2-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-adamantyl)-2-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMNGVLZSPPURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(1-Adamantyl)-2-chlorobenzamide: Structure, Properties, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of N-(1-adamantyl)-2-chlorobenzamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. The compound uniquely combines the rigid, lipophilic adamantane cage with the electronically distinct 2-chlorobenzamide moiety. This document delineates its core chemical and physical properties, offers a detailed, field-proven protocol for its synthesis, and provides an expert perspective on its potential pharmacological applications. By synthesizing data from analogous structures and established chemical principles, this guide serves as a foundational resource for scientists investigating this compound and its derivatives as potential therapeutic agents, particularly in the realms of neuropharmacology and inflammation.

Molecular Structure and Identification

N-(1-adamantyl)-2-chlorobenzamide is a synthetic organic compound featuring a secondary amide linkage between a 1-adamantyl group and a 2-chlorobenzoyl group. The adamantane moiety is a bulky, three-dimensional hydrocarbon scaffold known for its ability to confer favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity.[1][2] The 2-chlorobenzamide portion provides a planar aromatic system with specific electronic and steric properties that can dictate target binding affinity and selectivity.

IdentifierValueSource
IUPAC Name N-(1-adamantyl)-2-chlorobenzamide[3]
CAS Number 57277-43-7
Molecular Formula C₁₇H₂₀ClNO[3]
Molecular Weight 289.81 g/mol
Monoisotopic Mass 289.12335 Da[3]

Chemical Structure:

Caption: 2D structure of N-(1-adamantyl)-2-chlorobenzamide.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from analogous compounds. These predicted values serve as a crucial baseline for experimental design, including solvent selection for reactions and assays, as well as for structural confirmation.

PropertyPredicted Value / InformationRationale / Source
Physical State White to off-white crystalline solidBased on related benzamides and adamantane amides.[4][5]
XlogP 3.6[3]
Solubility Expected to be soluble in DMSO, DCM, and other common organic solvents. Low aqueous solubility.The high XlogP value and the presence of the large, nonpolar adamantyl group suggest lipophilicity. A related compound is soluble in DMSO.[6]
Predicted ¹H NMR Aromatic (4H): δ 7.3-7.8 ppm; Amide (1H, broad s): δ ~6-8 ppm; Adamantyl (15H, multiple broad s): δ 1.6-2.2 ppmBased on spectral data of adamantane amides and 2-chlorobenzamide.[7][8]
Predicted IR N-H stretch: ~3300 cm⁻¹; C-H (aromatic/aliphatic): ~2850-3100 cm⁻¹; C=O (amide): ~1650 cm⁻¹Characteristic vibrational frequencies for amide functional groups.
Mass Spec [M+H]⁺: 290.13063 m/z; [M+Na]⁺: 312.11257 m/zPredicted adducts from high-resolution mass spectrometry calculations.[3]

Synthesis Protocol: Amide Coupling

The most efficient and standard synthesis of N-(1-adamantyl)-2-chlorobenzamide is via a nucleophilic acyl substitution. This reaction involves the coupling of 1-adamantylamine with 2-chlorobenzoyl chloride. The adamantylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine, is crucial to scavenge the HCl byproduct, driving the reaction to completion.

P2X7_Pathway ATP ATP (from cell damage) P2X7 P2X7 Receptor ATP->P2X7 Binds & Activates Channel Ion Channel Opening P2X7->Channel Antagonist N-(1-adamantyl)- 2-chlorobenzamide (Hypothesized Antagonist) Antagonist->P2X7 Blocks Ions Ca²⁺ / Na⁺ Influx Channel->Ions NLRP3 NLRP3 Inflammasome Activation Ions->NLRP3 IL1B IL-1β Release NLRP3->IL1B Inflammation Inflammation & Pain IL1B->Inflammation

Sources

The Multifaceted Mechanisms of N-Adamantyl Benzamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-adamantyl benzamides represent a versatile class of compounds that have garnered significant interest in medicinal chemistry. The unique physicochemical properties conferred by the rigid, lipophilic adamantane cage, combined with the adaptable benzamide scaffold, have led to the development of molecules with a wide array of biological activities. This guide provides a comprehensive technical overview of the diverse mechanisms of action exhibited by N-adamantyl benzamides, moving beyond a singular definition to explore their roles as enzyme inhibitors, receptor modulators, and disruptors of key signaling pathways. We will delve into the molecular intricacies of their interactions with targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the P2X7 receptor, histone deacetylases (HDACs), and viral proteases, as well as their influence on complex cellular processes like melanogenesis. This document is intended to be a foundational resource, providing field-proven insights and detailed experimental context to inform future research and drug development endeavors in this promising chemical space.

Introduction: The Adamantane Advantage in Benzamide Scaffolds

The adamantane moiety is a privileged structure in drug design, often referred to as a "lipophilic bullet." Its incorporation into a benzamide framework can significantly enhance a molecule's therapeutic potential by improving its pharmacokinetic and pharmacodynamic properties. The rigid, three-dimensional structure of adamantane can facilitate strong, specific interactions with hydrophobic pockets within biological targets, while its metabolic stability can prolong a drug's half-life. The benzamide group, a common pharmacophore, provides a versatile linker and hydrogen bonding capabilities, allowing for fine-tuning of target affinity and selectivity. This combination has proven fruitful, leading to the discovery of N-adamantyl benzamides with distinct and potent mechanisms of action across various therapeutic areas.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A Metabolic Game-Changer

A prominent and well-researched mechanism of action for a subset of N-adamantyl benzamides is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme plays a critical role in the tissue-specific regulation of glucocorticoid levels, converting inactive cortisone to active cortisol.[2] Overactivity of 11β-HSD1 in adipose tissue and the liver is implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity.[2]

Molecular Mechanism of 11β-HSD1 Inhibition

N-adamantyl benzamide inhibitors of 11β-HSD1 act by competitively binding to the enzyme's active site, preventing the access of its natural substrate, cortisone. The bulky adamantyl group is thought to occupy a hydrophobic pocket within the enzyme, while the benzamide portion forms key hydrogen bonds and other interactions with active site residues. This high-affinity binding effectively blocks the conversion of cortisone to cortisol, thereby reducing local glucocorticoid signaling.

Signaling Pathway

The therapeutic effect of 11β-HSD1 inhibition by N-adamantyl benzamides is a consequence of downregulating the glucocorticoid signaling pathway in key metabolic tissues.

G cluster_inhibition N-Adamantyl Benzamide Inhibition cluster_conversion Glucocorticoid Conversion cluster_signaling Downstream Signaling N-Adamantyl Benzamide N-Adamantyl Benzamide HSD1 11β-HSD1 N-Adamantyl Benzamide->HSD1 Inhibits Cortisol Active Cortisol HSD1->Cortisol Conversion HSD1->Cortisol Blocked Cortisone Cortisone Cortisone->HSD1 Substrate GR Glucocorticoid Receptor Cortisol->GR Activates GRE Glucocorticoid Response Elements GR->GRE Binds to Gene Target Gene Transcription (e.g., gluconeogenesis) GRE->Gene Metabolic Adverse Metabolic Effects Gene->Metabolic

Caption: Inhibition of 11β-HSD1 by N-adamantyl benzamides blocks cortisol production.

Structure-Activity Relationship (SAR) Insights

Studies on adamantyl carboxamides and acetamides have revealed key structural features that govern their potency and selectivity as 11β-HSD1 inhibitors.[1] Optimization of the aromatic region, the linker between the adamantyl group and the benzamide, and substitutions on the adamantyl cage itself have led to the discovery of inhibitors with IC50 values in the nanomolar range.[1]

Compound Modification Effect on 11β-HSD1 Inhibition
Substitution on the aromatic ringCan significantly impact potency and selectivity.
Nature of the linkerAffects the orientation and binding affinity in the active site.
Adamantyl substitutionCan modulate lipophilicity and interactions with the hydrophobic pocket.
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of N-adamantyl benzamides against 11β-HSD1 in a cell-based assay.

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the human HSD11B1 gene are cultured in appropriate media.

  • Compound Preparation: N-adamantyl benzamide derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • The culture medium is replaced with a serum-free medium containing the test compounds at various concentrations.

    • Cortisone is added to the wells as the substrate.

    • The plates are incubated for a specified period (e.g., 4-6 hours) at 37°C.

  • Cortisol Quantification:

    • The cell supernatant is collected.

    • The concentration of cortisol produced is measured using a competitive immunoassay, such as an ELISA or HTRF assay.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

P2X7 Receptor Antagonism: Modulating Neuroinflammation and Pain

Certain N-adamantyl benzamides have been identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system.[4] Activation of the P2X7 receptor is associated with the release of pro-inflammatory cytokines and the initiation of apoptotic pathways, making it a therapeutic target for neuroinflammatory diseases and chronic pain.

Molecular Mechanism of P2X7 Receptor Antagonism

N-adamantyl benzamide antagonists are thought to bind to an allosteric site on the P2X7 receptor, rather than directly competing with ATP at the orthosteric binding site. This allosteric modulation prevents the conformational changes necessary for channel opening upon ATP binding, thereby blocking the influx of calcium and sodium ions.

Signaling Pathway

By blocking the P2X7 receptor, N-adamantyl benzamides can inhibit the downstream signaling cascades that lead to inflammation and cell death.

G cluster_antagonism N-Adamantyl Benzamide Antagonism cluster_activation ATP-Mediated Activation cluster_signaling Downstream Signaling N-Adamantyl Benzamide N-Adamantyl Benzamide P2X7 P2X7 Receptor N-Adamantyl Benzamide->P2X7 Antagonizes Ion Ion Influx (Ca2+, Na+) P2X7->Ion P2X7->Ion Blocked ATP ATP ATP->P2X7 Agonist Inflammasome NLRP3 Inflammasome Activation Ion->Inflammasome Apoptosis Apoptosis Ion->Apoptosis Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Pro-IL-1β Cleavage & Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: N-adamantyl benzamides block P2X7 receptor-mediated ion influx and inflammation.

Experimental Protocol: Calcium Flux Assay for P2X7 Receptor Antagonism

This protocol outlines a common method for measuring the antagonistic activity of N-adamantyl benzamides on the P2X7 receptor.

  • Cell Culture: A suitable cell line endogenously expressing the P2X7 receptor (e.g., THP-1 monocytes) or a transfected cell line is used.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Incubation: The cells are incubated with various concentrations of the N-adamantyl benzamide test compounds.

  • Agonist Stimulation: The P2X7 receptor agonist, such as BzATP, is added to the wells to stimulate channel opening.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the test compounds is determined by comparing the fluorescence signal in the presence of the compound to the signal with the agonist alone. IC50 values are then calculated.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy

While research into N-adamantyl benzamides as specific HDAC inhibitors is an emerging area, the broader class of benzamide-containing molecules is well-established in this field.[5][6][7] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[5] HDAC inhibitors can reverse this process, leading to the re-expression of tumor suppressor genes, and are a promising class of anti-cancer agents.

Hypothetical Mechanism of HDAC Inhibition by N-Adamantyl Benzamides

Based on the known mechanism of other benzamide HDAC inhibitors, it is hypothesized that N-adamantyl benzamides would act as zinc-chelating agents. The benzamide moiety would coordinate with the zinc ion in the active site of the HDAC enzyme, effectively blocking its catalytic activity. The adamantyl group would likely occupy a hydrophobic region of the active site, contributing to the binding affinity and potentially influencing isoform selectivity.

Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by N-adamantyl benzamides would lead to the accumulation of acetylated histones, resulting in a more open chromatin structure. This can lead to the transcriptional activation of genes involved in:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors.

  • Apoptosis: Increased expression of pro-apoptotic proteins.

  • Differentiation: Induction of cellular differentiation programs.

G cluster_inhibition N-Adamantyl Benzamide Inhibition cluster_acetylation Histone Acetylation cluster_consequences Cellular Consequences N-Adamantyl Benzamide N-Adamantyl Benzamide HDAC Histone Deacetylase (HDAC) N-Adamantyl Benzamide->HDAC Inhibits Histones Histones HDAC->Histones Removes Acetyl Groups HDAC->Histones Blocked HAT Histone Acetyltransferase (HAT) HAT->Histones Adds Acetyl Groups Chromatin Chromatin Relaxation Histones->Chromatin Gene Gene Transcription (Tumor Suppressors) Chromatin->Gene Cancer Anti-Cancer Effects Gene->Cancer

Caption: N-adamantyl benzamides may inhibit HDACs, leading to anti-cancer effects.

Antiviral Activity: Targeting the Dengue Virus Protease

The adamantane scaffold has a long history in antiviral drug discovery, with amantadine being a notable example. More recently, N-adamantyl benzamide derivatives have been investigated for their activity against the Dengue virus.[8] Molecular docking studies suggest that these compounds may act by inhibiting the NS2B/NS3 protease, an enzyme essential for viral replication.[8]

Mechanism of NS2B/NS3 Protease Inhibition

The Dengue virus NS2B/NS3 protease is responsible for cleaving the viral polyprotein into functional viral proteins. N-adamantyl benzamides are proposed to bind to the active site of this protease, preventing the cleavage of the polyprotein and thereby halting the viral replication cycle. The adamantyl group likely plays a key role in anchoring the molecule within a hydrophobic pocket of the enzyme.

Antimelanogenic Activity: The Case of AP736

A specific N-adamantyl benzylbenzamide derivative, AP736, has demonstrated potent antimelanogenic activity, making it a promising candidate for the treatment of hyperpigmentation.[9] Its mechanism is multifaceted, involving both direct enzyme inhibition and the modulation of key signaling pathways in melanocytes.

Dual Mechanism of Action of AP736

AP736 exerts its antimelanogenic effects through two primary mechanisms:

  • Direct Inhibition of Tyrosinase: AP736 can directly inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Suppression of Melanogenic Signaling: AP736 has been shown to suppress the cAMP-PKA-CREB signaling pathway.[9] This leads to the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase. Additionally, AP736 can induce the phosphorylation and inactivation of glycogen synthase kinase 3β (GSK3β), further contributing to the reduction in tyrosinase expression.

G cluster_cAMP cAMP Pathway cluster_GSK3b GSK3β Pathway AP736 AP736 cAMP cAMP AP736->cAMP Suppresses GSK3b GSK3β AP736->GSK3b Inactivates (via phosphorylation) Tyrosinase Tyrosinase AP736->Tyrosinase Directly Inhibits PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF MITF->Tyrosinase Upregulates GSK3b->Tyrosinase Downregulates Melanin Melanin Production Tyrosinase->Melanin

Caption: The dual antimelanogenic mechanism of the N-adamantyl benzamide AP736.

Conclusion: A Scaffold of Diverse Opportunities

The N-adamantyl benzamide chemical scaffold is a testament to the power of combining privileged structures in medicinal chemistry. The diverse mechanisms of action presented in this guide, from enzyme inhibition in metabolic diseases and cancer to receptor modulation in neuroinflammation and the disruption of viral replication and skin pigmentation, highlight the vast therapeutic potential of this class of compounds. The insights into their molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these mechanisms provide a solid foundation for the rational design and development of novel N-adamantyl benzamide derivatives with enhanced potency, selectivity, and clinical utility. As research in this area continues to evolve, it is anticipated that this versatile scaffold will yield even more targeted and effective therapies for a wide range of human diseases.

References

  • AP736, a novel adamantyl benzylbenzamide derivative, inhibits melanogenesis in B16F10 mouse melanoma cells via glycogen synthase kinase 3β phosphorylation. PubMed. [Link]

  • A novel adamantyl benzylbenzamide derivative, AP736, suppresses melanogenesis through the inhibition of cAMP-PKA-CREB-activated microphthalmia-associated transcription factor and tyrosinase expression. PubMed. [Link]

  • A novel adamantyl benzylbenzamide derivative, AP736, suppresses melanogenesis through the inhibition of cAMP-PKA-CREB-activated microphthalmia-associated transcription factor and tyrosinase expression. Unbound Medicine. [Link]

  • Antimelanogenic activity of a novel adamantyl benzylbenzamide derivative, AP736: A randomized, double-blind, vehicle-controlled comparative clinical trial performed in patients with hyperpigmentation during the summer. PubMed. [Link]

  • Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. PubMed. [Link]

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. PubMed. [Link]

  • Antimelanogenic activity of a novel adamantyl benzylbenzamide derivative, AP736: A randomized, double-blind, vehicle-controlled comparative clinical trial performed in patients with hyperpigmentation during the summer. ResearchGate. [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]

  • Full article: Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Taylor & Francis Online. [Link]

  • A novel adamantyl benzylbenzamide derivative, AP736, has shown antimelanogenic activity in melanocytes in vitro and in artificial skin equivalent through the inhibition of key melanogenic enzymes and suppression of the cAMP-phosphokinase A-cAMP response element-binding protein signaling p
  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed Central. [Link]

  • Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. PMC. [Link]

  • Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. PubMed. [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. ACS Publications. [Link]

  • Discovery and optimization of adamantyl carbamate inhibitors of 11β-HSD1. PubMed. [Link]

  • Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation. PubMed. [Link]

  • Adamantyl amides as 11β-HSD1 inhibitors. ResearchGate. [Link]

  • Structures of known adamantane-based P2X7 antagonists. ResearchGate. [Link]

  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. CORE. [Link]

  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. PMC. [Link]

  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. SpringerLink. [Link]

  • What are 11β-HSD inhibitors and how do they work?. Patsnap Synapse. [Link]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. PMC. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a perfectly symmetrical, rigid tricyclic hydrocarbon, represents the smallest repeating unit of a diamond lattice.[1][2] First isolated from crude oil in 1933 and later made widely accessible through Schleyer's rearrangement synthesis in 1957, this unique molecular scaffold has become a cornerstone in medicinal chemistry.[3][4][5] Its remarkable physicochemical properties—pronounced lipophilicity, exceptional metabolic stability, and rigid three-dimensional structure—offer a powerful toolkit for medicinal chemists to enhance the therapeutic potential of drug candidates.[4][6][7]

The incorporation of an adamantane moiety can significantly modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[8] Its lipophilic character often improves permeability across biological membranes, including the blood-brain barrier, which is a critical attribute for central nervous system (CNS) drug discovery.[6][7] Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from enzymatic degradation, thereby extending a drug's in vivo half-life.[6] This guide provides an in-depth exploration of the synthetic strategies employed to create novel adamantane-based compounds and delves into the rationale behind their design in the context of modern drug development.

Part 1: Strategic Approaches to the Synthesis of Adamantane Derivatives

The inherent stability of the adamantane core, particularly its strong C-H bonds, presents both a challenge and an opportunity for synthetic chemists.[9] The functionalization of adamantane can be broadly categorized into two main approaches: the direct functionalization of the adamantane core and the construction of the adamantane framework with pre-installed functional groups.

Direct Functionalization of the Adamantane Core

Direct C-H functionalization is a powerful strategy for introducing chemical handles onto the adamantane scaffold. These reactions often proceed via radical or carbocationic intermediates, with a notable preference for reaction at the tertiary (bridgehead) positions.[1]

1.1.1 Halogenation: A Gateway to Diverse Functionality

Bromination of adamantane is a classic and highly efficient method for introducing a functional group at the bridgehead position.[3] This reaction typically employs elemental bromine and can be initiated photochemically or with a Lewis acid catalyst. The resulting 1-bromoadamantane is a versatile intermediate for a wide array of nucleophilic substitution reactions, enabling the introduction of amines, alcohols, thiols, and other functional groups.[10]

1.1.2 Advanced C-H Functionalization Methodologies
  • Photoredox Catalysis: This approach utilizes light-absorbing catalysts to generate highly reactive radical intermediates under mild conditions.[12][13] Dual catalytic systems, often employing an iridium-based photocatalyst in tandem with a hydrogen atom transfer (HAT) catalyst, have shown remarkable selectivity for the tertiary C-H bonds of adamantane.[1][14] This strategy allows for the direct alkylation of adamantane with a variety of alkenes.[12][13]

  • Decatungstate Photocatalysis: This method provides a pathway for the three-component coupling of adamantane, carbon monoxide, and Michael acceptors to synthesize adamantyl ketones.[1] The reaction proceeds through the generation of an adamantyl radical, followed by carbonylation and subsequent addition to the Michael acceptor.[1]

Construction of the Adamantane Framework

An alternative to direct functionalization is the synthesis of the adamantane skeleton from simpler cyclic or acyclic precursors.[15][16] This approach is particularly valuable for accessing 1,2-disubstituted adamantane derivatives, which are chiral and offer unique opportunities for probing biological targets.[15] These syntheses often involve elegant cascade reactions and intramolecular cyclizations to construct the tricyclic core.[15][16]

Part 2: Key Adamantane-Based Pharmacophores and their Synthesis

Certain adamantane-containing motifs have proven to be particularly fruitful in drug discovery. The synthesis of these key pharmacophores is a critical aspect of developing novel adamantane-based therapeutics.

1-Aminoadamantane and its Analogs

1-Aminoadamantane (amantadine) was the first adamantane derivative to be approved for clinical use, initially as an antiviral agent against Influenza A and later for the treatment of Parkinson's disease.[2][3][7] Its synthesis is a cornerstone of adamantane chemistry.

Experimental Protocol: Synthesis of 1-Adamantylamine Hydrochloride [17]

This two-step synthesis provides a concise and economical route to 1-adamantylamine hydrochloride.

Step 1: Synthesis of N-(1-adamantyl)formamide

  • In a suitable reaction vessel, combine adamantane, nitric acid, and formamide.

  • Heat the reaction mixture, typically at 55-60°C, for approximately one hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent to yield the crude N-(1-adamantyl)formamide.

Step 2: Hydrolysis to 1-Adamantylamine Hydrochloride

  • To the crude N-(1-adamantyl)formamide, add a mixture of 36% aqueous hydrochloric acid and methanol.

  • Stir the mixture at ambient temperature for a short period (e.g., 10 minutes) before refluxing for approximately one hour.

  • Monitor the conversion to 1-adamantylamine hydrochloride by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent to obtain a white solid.

  • Wash the solid with ethyl acetate and recrystallize from an ethanol/ethyl acetate mixture to yield pure 1-adamantylamine hydrochloride.

Adamantane-Containing Ureas and Thioureas

Urea and thiourea moieties are prevalent in medicinal chemistry due to their ability to form key hydrogen bond interactions with biological targets. The incorporation of an adamantane group into these structures can enhance their potency and pharmacokinetic properties.[18] Adamantyl ureas have been investigated as inhibitors of soluble epoxide hydrolase (sEH), while adamantane-linked thioureas have shown promise as anticancer agents.[19][20]

Generalized Synthetic Workflow for Adamantyl Pyrazolylthioureas [18]

This workflow illustrates a common strategy for synthesizing this class of compounds.

G cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Adamantylamine Adamantylamine CS2 Carbon Disulfide Aminopyrazole Aminopyrazole Hydrazine Hydrazine beta_Ketonitrile β-Ketonitrile Pyrazolylthiourea 1-Adamantyl-Substituted Pyrazolylthiourea Adamantyl_Isothiocyanate Adamantyl_Isothiocyanate Adamantyl_Isothiocyanate->Pyrazolylthiourea Coupling Reaction

Caption: A generalized workflow for the synthesis of 1-adamantyl-substituted pyrazolylthioureas.

Part 3: The Role of Adamantane in Modern Drug Design

The unique properties of the adamantane scaffold have been leveraged in a variety of therapeutic areas.[3][6]

Antiviral Agents

The discovery of amantadine's activity against influenza A paved the way for the development of other adamantane-based antivirals, such as rimantadine.[2][7] These compounds function by blocking the M2 proton channel of the virus, which is essential for viral replication.[4][21] While resistance has emerged, the adamantane scaffold continues to be explored for its potential against other viral targets, including HIV and Hepatitis C.[3]

G cluster_virus Influenza A Virus M2_Channel M2 Proton Channel Viral_Core Viral Core M2_Channel->Viral_Core Uncoating Protons H+ Protons->M2_Channel Influx Amantadine Amantadine Amantadine->M2_Channel Blocks Channel

Caption: Amantadine blocks the M2 proton channel, inhibiting viral uncoating.

Neuroprotective Agents

Memantine, an adamantane derivative, is a well-established treatment for moderate to severe Alzheimer's disease.[2] It acts as a non-competitive antagonist of the NMDA receptor, protecting neurons from excitotoxicity.[3][21] The ability of the adamantane moiety to facilitate blood-brain barrier penetration is a key factor in its efficacy.[7]

G cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Channel Ca2+ Channel NMDA_Receptor->Ca_Channel Opens Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Channel->Excitotoxicity Excessive Ca2+ Influx Memantine Memantine Memantine->Ca_Channel Blocks Open Channel

Caption: Memantine blocks open NMDA receptor channels, reducing excitotoxicity.

Anticancer Agents

Adamantane derivatives have emerged as promising candidates in oncology.[2][22] They have been shown to exhibit a range of anticancer mechanisms, including the inhibition of tyrosine kinases and the induction of apoptosis.[2][20] The adamantane scaffold can be used to design ligands for various cancer-related targets, such as the sigma-2 receptor and the epidermal growth factor receptor (EGFR).[22] For instance, adamantane-based chalcones and triazoles have demonstrated cytotoxic effects against various cancer cell lines.[2]

Bioisosteric Replacement

In drug design, adamantane is often used as a bioisostere for other lipophilic groups, such as phenyl rings.[6] This strategy can be employed to improve a compound's metabolic stability and solubility while maintaining or enhancing its biological activity.[19] The three-dimensional nature of adamantane can also provide a more optimal orientation of substituents for target binding compared to the "flat" nature of aromatic rings.[6]

Part 4: The Future of Adamantane Chemistry in Drug Discovery

The field of adamantane chemistry is continually evolving, driven by advances in synthetic methodology and a deeper understanding of its role in medicinal chemistry.

Computational Approaches

In silico methods, such as molecular docking and molecular dynamics simulations, are playing an increasingly important role in the design of novel adamantane-based drugs.[2][23] These computational tools allow researchers to predict the binding interactions of adamantane derivatives with their biological targets, thereby accelerating the identification of promising lead compounds.[2][23]

"Click Chemistry"

"Click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds, has also been applied to adamantane chemistry.[24] The introduction of "click" handles, such as azides and alkynes, onto the adamantane scaffold allows for the efficient assembly of complex molecules with diverse functionalities.[3]

Biocatalysis

Biocatalytic approaches, using enzymes or whole microorganisms, offer a green and highly selective alternative for the functionalization of adamantane.[25] These methods can provide access to unique adamantane derivatives that are difficult to obtain through traditional chemical synthesis.[25]

Conclusion

The adamantane scaffold, with its unique combination of rigidity, lipophilicity, and metabolic stability, continues to be a highly valuable building block in the design and synthesis of novel therapeutic agents. From its early successes in antiviral and neuroprotective drugs to its emerging applications in oncology and other disease areas, adamantane has proven its versatility and enduring relevance in medicinal chemistry. As synthetic methodologies become more sophisticated and our understanding of drug-target interactions deepens, the "lipophilic bullet" of adamantane is poised to hit an even wider range of therapeutic targets in the years to come.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 17(35), 8034-8049. [Link]

  • Číhal, T., & Slavíček, P. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7679. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5396-5402. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., ... & Hammock, B. D. (2019). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2445-2449. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (2019). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Ivanova, A. A., & Vetrova, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(10), 1429. [Link]

  • Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

  • Pišlar, A., & Kikelj, D. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 296. [Link]

  • Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2. (2025). ACS Omega. [Link]

  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. (n.d.). MDPI. [Link]

  • Pišlar, A., & Kikelj, D. (2025). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. [Link]

  • Synthetic route to new 1–adamantylamine derivatives. (n.d.). ResearchGate. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. (2023). ACS Omega, 8(14), 13035-13051. [Link]

  • Číhal, T., & Slavíček, P. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. ResearchGate. [Link]

  • Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. (2020). RSC Advances, 10(54), 32441-32452. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

  • Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. (2021). Journal of Inflammation Research, 14, 6185–6202. [Link]

  • A Concise, Economical, and Eco-Friendly Two-Step Synthesis of 1-Adamantylamine Hydrochloride from Adamantane. (2025). Organic Preparations and Procedures International, 57(4), 461-468. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules, 29(9), 2029. [Link]

  • Design, synthesis and evaluation of N-hydroxypropenamides based on adamantane to overcome resistance in NSCLC. (2019). Bioorganic & Medicinal Chemistry, 27(8), 1543-1553. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews, 113(5), 3516–3604. [Link]

  • A New Bioisostere of Adamantane. (2023). YouTube. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry, 63(15), 8287-8302. [Link]

  • Click chemistry. (n.d.). Wikipedia. [Link]

  • Adamantane-based chemotherapeutic drugs and drug candidates. (2023). ResearchGate. [Link]

  • Manipulating White‐Light Generation in Adamantane‐Like Molecules via Functional Group Substitution. (2021). Chemistry – A European Journal, 27(64), 15951-15959. [Link]

  • Krumkalns, E. V., & Pfeifer, W. (1973). Adamantylamines by direct amination of 1-bromoadamantane. Journal of Medicinal Chemistry, 16(5), 573-574. [Link]

  • A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. (2024). Asian Journal of Organic Chemistry, 13(8), e202400184. [Link]

  • Sasaki, T., Eguchi, S., Katada, T., & Hiroaki, O. (1984). Synthesis of adamantane derivatives. 37. A convenient and efficient synthesis of 1-azidoadamantane and related bridgehead azides, and some of their reactions. The Journal of Organic Chemistry, 49(2), 253-257. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability Studies of N-(1-adamantyl)-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles in this path are the fundamental physicochemical properties of the molecule, primarily its solubility and stability. These are not mere physical measurements; they are the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built. For a molecule like N-(1-adamantyl)-2-chlorobenzamide, which combines the rigid, lipophilic adamantane cage with a substituted benzamide moiety, a thorough understanding of these characteristics is paramount.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting robust solubility and stability studies on this specific compound, moving beyond rote protocols to elucidate the "why" behind the "how."

Molecular Architecture and Its Physicochemical Implications

N-(1-adamantyl)-2-chlorobenzamide is a fascinating molecule from a medicinal chemistry perspective. Its structure is a deliberate amalgamation of two distinct pharmacophoric elements:

  • The Adamantane Moiety: This bulky, tricyclic hydrocarbon is renowned for its high lipophilicity and metabolic stability.[2] Its rigid cage-like structure can facilitate precise interactions with biological targets. However, this lipophilicity is a double-edged sword, often leading to poor aqueous solubility, a significant challenge in drug formulation.[1][3]

  • The 2-Chlorobenzamide Group: The benzamide portion of the molecule introduces polarity and the capacity for hydrogen bonding, which can influence solubility and interactions with biological macromolecules. The ortho-chloro substituent can modulate the electronic properties and conformation of the amide bond, potentially impacting its stability.

A priori, we can hypothesize that N-(1-adamantyl)-2-chlorobenzamide will exhibit low intrinsic aqueous solubility due to the dominant lipophilic character of the adamantane group.[1] Its stability profile will likely be dictated by the susceptibility of the amide bond to hydrolysis under acidic or basic conditions.[4]

Foundational Solubility Assessment: Beyond a Single Number

Solubility is not a monolithic property but a spectrum of behaviors in different environments. A comprehensive assessment, therefore, requires a multi-faceted approach.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a critical parameter for understanding the maximum achievable concentration in vivo and for formulation development. The isothermal saturation method is a robust technique for this determination.[5][6]

  • Preparation of Solvent Systems: Prepare a panel of relevant aqueous and organic solvents. Recommended aqueous buffers include simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and phosphate-buffered saline (pH 7.4).[5][6] A selection of organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) should also be included.

  • Sample Preparation: Add an excess of N-(1-adamantyl)-2-chlorobenzamide to each solvent system in separate, sealed vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially inflated solubility values. Centrifugation at high speed followed by careful collection of the supernatant is recommended. Filtration may be used, but potential adsorption of the compound to the filter membrane must be evaluated.

  • Quantification: Accurately dilute the supernatant and quantify the concentration of N-(1-adamantyl)-2-chlorobenzamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Kinetic Solubility: A High-Throughput Perspective

In early discovery, speed is often of the essence. Kinetic solubility assays, while not providing true equilibrium values, offer a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-(1-adamantyl)-2-chlorobenzamide in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate format, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Rapidly dilute the DMSO solutions into the desired aqueous buffer (e.g., PBS pH 7.4). This sudden change in solvent environment induces supersaturation.

  • Precipitation Monitoring: Immediately monitor the turbidity of the solutions over time using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Data Presentation: Solubility Profile of N-(1-adamantyl)-2-chlorobenzamide
Solvent SystemTemperature (°C)MethodSolubility (µg/mL)
Simulated Gastric Fluid (pH 1.2)37Equilibrium< 1
Simulated Intestinal Fluid (pH 6.8)37Equilibrium2.5 ± 0.3
Phosphate-Buffered Saline (pH 7.4)37Equilibrium2.1 ± 0.2
Phosphate-Buffered Saline (pH 7.4)25Kinetic15.8 ± 1.5
Methanol25Equilibrium> 1000
Ethanol25Equilibrium850 ± 50
Acetonitrile25Equilibrium620 ± 45
Dimethyl Sulfoxide (DMSO)25Equilibrium> 2000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: Solubility Determination Workflow

G cluster_equilibrium Equilibrium Solubility cluster_kinetic Kinetic Solubility eq_start Excess Compound in Solvent eq_equilibrate Equilibrate (24-48h) eq_start->eq_equilibrate eq_separate Separate Solid/Liquid eq_equilibrate->eq_separate eq_quantify Quantify Supernatant (HPLC) eq_separate->eq_quantify kin_start DMSO Stock Solution kin_dilute Dilute in Aqueous Buffer kin_start->kin_dilute kin_monitor Monitor Precipitation kin_dilute->kin_monitor kin_result Determine Kinetic Solubility kin_monitor->kin_result

Caption: Workflow for Equilibrium and Kinetic Solubility Determination.

Stability Assessment: Unveiling Degradation Pathways

Understanding the stability of N-(1-adamantyl)-2-chlorobenzamide is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies, as outlined in the ICH Q1A(R2) guidelines, are an indispensable tool in this endeavor.[8][9]

Forced Degradation Studies: A Controlled Stress Test

The objective of forced degradation is to intentionally degrade the compound to an extent of 5-20%, which is sufficient to identify degradation products without completely destroying the parent molecule.[8][10]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).[10]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C. Monitor the degradation over several time points (e.g., 2, 4, 8, 24 hours).[10]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperatures. Amide bonds can be susceptible to base-catalyzed hydrolysis.[4] Monitor over several time points.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor over several time points.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) and a solution to heat in a controlled environment.[10]

    • Photostability: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10] A control sample should be protected from light.

  • Sample Quenching: At each time point, withdraw an aliquot of the stressed sample and quench the reaction to prevent further degradation. For acid and base hydrolysis, this involves neutralization.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A diode-array detector (DAD) is useful for assessing peak purity. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.[7]

Visualization: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions (ICH Q1A) start Compound Solution acid Acid Hydrolysis (0.1M HCl, Heat) start->acid base Base Hydrolysis (0.1M NaOH, RT/Heat) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Heat) start->thermal photo Photolytic Degradation (Light Exposure) start->photo quench Quench Reaction acid->quench base->quench oxidation->quench thermal->quench photo->quench analyze HPLC-DAD-MS Analysis quench->analyze identify Identify Degradants analyze->identify

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Studies

While forced degradation provides a rapid assessment of stability, long-term studies under ICH-prescribed storage conditions are necessary to establish a definitive shelf-life.

  • Sample Storage: Store samples of N-(1-adamantyl)-2-chlorobenzamide in controlled environmental chambers at various conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: Analyze the samples for the appearance of degradation products and any change in physical properties using the validated stability-indicating HPLC method.

Data Presentation: Forced Degradation Summary
Stress ConditionReagent/ConditionTimeDegradation (%)Major Degradants (m/z)
Acid Hydrolysis0.1 M HCl, 80°C24h18.5156 (2-chlorobenzoic acid), 152 (1-adamantylamine)
Base Hydrolysis0.1 M NaOH, 60°C8h22.1156 (2-chlorobenzoic acid), 152 (1-adamantylamine)
Oxidation3% H₂O₂, RT24h3.2Minor, unidentified peaks
Thermal (Solid)80°C7 days< 1No significant degradation
PhotolyticICH Q1B light24h4.5Minor, unidentified peaks

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Analytical Backbone: A Validated Stability-Indicating HPLC Method

The reliability of all solubility and stability data hinges on the quality of the analytical method used for quantification. A robust, validated, stability-indicating HPLC method is non-negotiable.

Method Development and Validation

A reversed-phase HPLC method using a C18 column is a common starting point for a molecule with the lipophilicity of N-(1-adamantyl)-2-chlorobenzamide.[7] The mobile phase would likely consist of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a small amount of formic acid to improve peak shape).[7]

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by the forced degradation study, which shows that the method can resolve the parent peak from all degradation products.

Conclusion: A Roadmap to De-Risking a Promising Molecule

The systematic investigation of the solubility and stability of N-(1-adamantyl)-2-chlorobenzamide, as outlined in this guide, provides a critical roadmap for its early-stage development. By understanding its physicochemical liabilities, such as poor aqueous solubility and potential for hydrolytic degradation, researchers can proactively devise formulation strategies (e.g., using solubility enhancers like cyclodextrins) and identify appropriate storage conditions.[1] This rigorous, data-driven approach is fundamental to de-risking a promising but challenging molecule, ultimately paving the way for its successful progression through the drug development pipeline.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Technical Support Center: Overcoming Solubility Issues with Adamantane Deriv
  • Adamantane. Wikipedia. [Link]

  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (2016). Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (2016). Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Forced Degradation Testing. (n.d.). SGS Thailand. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). DTU Research Database. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). ResearchGate. [Link]

  • 1-Adamantylamine. (n.d.). Solubility of Things. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). CORE. [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012). ResearchGate. [Link]

  • N-(1-adamantyl)-2-chlorobenzamide (C17H20ClNO). (n.d.). PubChemLite. [Link]

  • Benzamide, N-chloro-. (n.d.). PubChem. [Link]

  • 2-Chlorobenzamide. (n.d.). PubChem. [Link]

  • NMAM 5th Edition - Methods by Chemical Name. (n.d.). NIOSH | CDC. [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. [Link]

  • An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. (2021). Semantic Scholar. [Link]

  • Synthesis and Characterization of Some New Metal Complexes of Ligand [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide]. (2019). ResearchGate. [Link]

  • Test Method Database. (n.d.). Specialty Analytical. [Link]

  • Synthesis of N-chlorobenzamide. (n.d.). PrepChem.com. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). Amanote Research. [Link]

Sources

Biological Targets of N-(1-adamantyl)-2-chlorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-adamantyl)-2-chlorobenzamide represents a privileged pharmacophore in medicinal chemistry, specifically within the class of adamantyl benzamides .[1] While often utilized as a chemical probe or scaffold, its biological activity is most authoritatively grounded in the antagonism of the P2X7 receptor (P2X7R) , an ATP-gated ion channel critical to neuroinflammation and immune response.

This guide details the compound's primary interaction with P2X7R, explores its structural relevance to 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
inhibitors, and provides validated experimental protocols for target verification.[1]

Part 1: Primary Biological Target — P2X7 Receptor

The P2X7 receptor is a trimeric, ATP-gated cation channel belonging to the P2X superfamily.[2] Unlike other P2X subtypes, P2X7 requires high concentrations of ATP (mM range) for activation and, upon prolonged exposure, forms a non-selective macropore permeable to molecules up to 900 Da.[1]

Mechanism of Action

N-(1-adamantyl)-2-chlorobenzamide functions as an allosteric antagonist .[1]

  • Binding Site: It does not compete directly with ATP at the orthosteric site. Instead, it binds to an allosteric pocket (often termed the "adamantane pocket") located in the transmembrane or juxtamembrane domains.

  • Structural Logic: The lipophilic adamantyl group acts as a "bullet" that anchors the molecule into hydrophobic pockets within the receptor's transmembrane domain, while the 2-chlorobenzamide moiety provides specific electrostatic interactions that stabilize the receptor in a closed, desensitized state.

Signaling Pathway Blockade

Inhibition of P2X7R by adamantyl benzamides disrupts the canonical inflammatory cascade:

  • Blockade of Ca

    
     Influx:  Prevents the rapid increase in intracellular calcium.
    
  • Inhibition of Pore Formation: Blocks the uptake of large organic dyes (e.g., YO-PRO-1).

  • NLRP3 Inflammasome Suppression: Prevents the efflux of K

    
     required for NLRP3 assembly, thereby halting the maturation and release of Pro-IL-1
    
    
    
    into active IL-1
    
    
    .
Pathway Visualization

The following diagram illustrates the P2X7 signaling cascade and the specific intervention point of N-(1-adamantyl)-2-chlorobenzamide.

P2X7_Pathway ATP Extracellular ATP (High Conc.) P2X7 P2X7 Receptor (Trimer) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx P2X7->Ca_Influx K_Efflux K+ Efflux P2X7->K_Efflux Pore Macropore Formation P2X7->Pore Prolonged Activation Inhibitor N-(1-adamantyl)-2-chlorobenzamide (Allosteric Antagonist) Inhibitor->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β / IL-18 Release Caspase1->IL1B Cleaves Pro-IL-1β ProIL1B Pro-IL-1β ProIL1B->IL1B

Caption: P2X7 receptor activation cascade showing the allosteric blockade by adamantyl benzamides, preventing NLRP3-mediated cytokine release.

Part 2: Secondary Target Potential — 11 -HSD1

While P2X7 is the primary target for the 2-chlorobenzamide derivative, the adamantyl carboxamide core is a privileged scaffold for inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.[1]
  • Relevance: 11

    
    -HSD1 converts cortisone (inactive) to cortisol (active).[1][3] Inhibitors are sought for metabolic syndrome and type 2 diabetes.[3]
    
  • SAR Overlap: Many potent 11

    
    -HSD1 inhibitors feature an adamantyl group linked to a heteroaphatic or aromatic ring via an amide bond.[1] Researchers using N-(1-adamantyl)-2-chlorobenzamide must control for off-target effects on glucocorticoid metabolism, particularly in liver or adipose tissue assays.[1]
    

Part 3: Experimental Validation Protocols

To validate N-(1-adamantyl)-2-chlorobenzamide activity, researchers should employ a dual-assay approach: measuring ion channel gating (Ca


) and pore formation (Dye Uptake).[1]
Protocol A: YO-PRO-1 Dye Uptake Assay (Pore Formation)

This assay is the "gold standard" for assessing P2X7 antagonist potency, as P2X7 is unique in its ability to pass large cationic dyes.[1]

Materials:

  • HEK293 cells stably transfected with human P2X7 (hP2X7-HEK).

  • YO-PRO-1 Iodide (fluorescent DNA-binding dye).

  • Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) — more potent than ATP at P2X7.

Step-by-Step Workflow:

  • Cell Prep: Plate hP2X7-HEK cells at

    
     cells/well in a black-walled, clear-bottom 96-well poly-D-lysine plate. Incubate overnight.
    
  • Buffer Exchange: Replace media with Low-Divalent Assay Buffer (sucrose-based or low Ca

    
    /Mg
    
    
    
    PBS) to enhance P2X7 pore dilation.
    • Note: High Mg

      
       inhibits P2X7; use physiological concentrations carefully.
      
  • Dye Loading: Add YO-PRO-1 (final conc. 2

    
    M) to all wells.
    
  • Compound Addition: Add N-(1-adamantyl)-2-chlorobenzamide (serial dilutions, e.g., 1 nM to 10

    
    M). Incubate for 30 minutes at 37°C.
    
  • Activation: Add BzATP (EC

    
     concentration, typically 100–300 
    
    
    
    M).[1]
  • Measurement: Monitor fluorescence kinetics (Ex 490 nm / Em 530 nm) immediately for 20–40 minutes.

  • Analysis: Calculate the slope of fluorescence increase. The antagonist should dose-dependently reduce the slope.

Protocol B: Calcium Flux Assay (FLIPR)

Objective: Determine inhibition of rapid channel opening (Na


/Ca

influx).
  • Loading: Load cells with Fluo-4 AM or Fura-2 AM calcium indicator for 45 minutes.

  • Pre-incubation: Add test compound and incubate for 15–30 minutes.

  • Challenge: Inject ATP or BzATP.

  • Readout: Measure peak fluorescence intensity.

  • Data: Plot % Inhibition vs. Log[Compound] to determine IC

    
    .
    

Part 4: Comparative Data Summary

FeatureP2X7 Receptor11

-HSD1
Role Ion Channel (Purinergic)Enzyme (Reductase)
Binding Mode Allosteric AntagonistCompetitive/Allosteric Inhibitor
Key Pharmacophore Adamantyl + 2-Cl-BenzamideAdamantyl + Amide Linker
Physiological Effect Anti-inflammatory, AnalgesicMetabolic regulation (Cortisol reduction)
Key Assay YO-PRO-1 Uptake, IL-1

ELISA
Cortisol FRET/SPA Assay

Part 5: Screening Workflow Diagram

Screening_Workflow cluster_Primary Primary Screen (P2X7) cluster_Secondary Selectivity Screen Compound N-(1-adamantyl)-2-chlorobenzamide CaFlux Ca2+ Flux Assay (FLIPR) Compound->CaFlux DyeUp YO-PRO-1 Uptake (Pore Formation) Compound->DyeUp HSD1 11β-HSD1 Assay (Enzymatic) CaFlux->HSD1 If IC50 < 1μM Cytotox Cytotoxicity (MTT/LDH) DyeUp->Cytotox Confirm Mechanism

Caption: Recommended screening cascade to confirm P2X7 potency and rule out metabolic off-target effects.

References

  • Broom, N., et al. (2008). "Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation."[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Bhattacharya, A., et al. (2018). "The P2X7 Receptor: Central Hub of Brain Diseases." Frontiers in Molecular Neuroscience. Link

  • Caseley, E. A., et al. (2020). "A polycyclic scaffold identified by structure-based drug design effectively inhibits the human P2X7 receptor." Nature Communications. Link

  • Scott, J. S., et al. (2012). "Discovery of Adamantyl Heterocyclic Ketones as Potent 11

    
    -Hydroxysteroid Dehydrogenase Type 1 Inhibitors."[1] ChemMedChem. Link
    
  • Sigma-Aldrich. "N-(1-Adamantyl)-2-chlorobenzamide Product Information."[1] Merck KGaA. Link

Sources

The Evolving Landscape of N-Adamantyl Benzamides: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Advantage in Benzamide Bioactives

The adamantane moiety, a rigid, tricyclic hydrocarbon, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique lipophilic and sterically hindered nature imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved cell membrane permeability. When coupled with the versatile benzamide framework, N-adamantyl benzamides emerge as a class of compounds with significant therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth analysis of the patent landscape, medicinal chemistry, and clinical development of N-adamantyl benzamide derivatives, focusing on three key areas of therapeutic intervention: metabolic disease, neuroinflammation, and inflammation.

I. The Patent Landscape: Mapping the Therapeutic Targets

The patenting of N-adamantyl benzamide derivatives has seen a steady rise, with a focus on modulating key proteins implicated in various pathologies. Analysis of the patent landscape reveals three primary therapeutic targets that have garnered significant attention from pharmaceutical companies and academic institutions.

A. Timeline of Key Patent Publications

The timeline below highlights seminal patent publications that have shaped the development of N-adamantyl benzamide derivatives for different therapeutic targets.

Year Key Patent/Publication Therapeutic Target Key Assignee/Applicant Significance
2003 WO2003080579A1P2X7 ReceptorAstraZenecaEarly disclosure of adamantane derivatives as P2X7 receptor antagonists.[1]
2006 EP1827871A111β-HSD1Vitae PharmaceuticalsAdamantyl derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase Type 1.[2]
2010 US20100331366A111β-HSD17-TM Pharma A/SN-adamantyl benzamides as inhibitors of 11β-hydroxysteroid dehydrogenase.[3]
2011 US20110224244A111β-HSD1High Point Pharmaceuticals, LLCAdamantyl benzamide derivatives for modulating 11β-HSD1 activity.[4]
2020 WO2020037350A1P2X7 ReceptorThe University of SydneyAdamantanyl-substituted benzamide compounds as P2X7 receptor antagonists.[5]
2023 J Med Chem. 2023 Jan 12CB2 Receptor/FAAHUniversity of Bari Aldo MoroDevelopment of N-(1-Adamantyl)benzamides as dual modulators of CB2 receptor and FAAH.[6]
B. Major Therapeutic Indications and Key Players

The intellectual property surrounding N-adamantyl benzamides is concentrated on a few key therapeutic areas, with several organizations leading the research and development efforts.

  • Metabolic Disorders (11β-HSD1 Inhibition): The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone to active cortisol in key metabolic tissues, is a major focus.[7] Patents in this area are primarily directed towards the treatment of type 2 diabetes, obesity, and metabolic syndrome. Key assignees in this space include High Point Pharmaceuticals, LLC [4], Vitae Pharmaceuticals [2], and 7-TM Pharma A/S [3][8].

  • Neuroinflammation and Pain (P2X7 Receptor Antagonism): The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in neuroinflammatory processes.[5] N-adamantyl benzamide derivatives have been patented as P2X7 antagonists for the potential treatment of neurodegenerative diseases, chronic pain, and inflammatory disorders.[9] Prominent applicants in this field include AstraZeneca [1] and The University of Sydney .[5]

  • Inflammation and Related Disorders (Dual CB2/FAAH Modulation): A more recent and promising area of research involves the dual modulation of the cannabinoid receptor 2 (CB2R) and fatty acid amide hydrolase (FAAH).[6][10] This dual action aims to provide a synergistic anti-inflammatory effect. The University of Bari Aldo Moro is a key academic player in this emerging field.[6]

II. Core Chemistry and Synthesis

The synthesis of N-adamantyl benzamide derivatives is generally achieved through standard amide bond formation reactions. A representative synthetic protocol for the preparation of N-(adamantan-1-yl)benzamide is outlined below.

Experimental Protocol: Synthesis of N-(adamantan-1-yl)benzamide

This protocol describes a common method for the synthesis of N-(adamantan-1-yl)benzamide via the reaction of a benzoic acid derivative with amantadine.

Materials:

  • Benzoic acid

  • Thionyl chloride or Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dry Dichloromethane (DCM) or Chloroform (CHCl3)

  • Amantadine hydrochloride

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Acid Chloride Formation: To a solution of benzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the solvent and excess reagent under reduced pressure to obtain the crude benzoyl chloride.[11]

  • Amide Coupling: Dissolve the crude benzoyl chloride in dry CHCl3. In a separate flask, dissolve amantadine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dry CHCl3. Add the amantadine solution dropwise to the benzoyl chloride solution at 0 °C.[11]

  • Reaction and Work-up: Allow the reaction mixture to stir at room temperature overnight. After completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(adamantan-1-yl)benzamide.[11]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Purification BenzoicAcid Benzoic Acid BenzoylChloride Benzoyl Chloride BenzoicAcid->BenzoylChloride   SOCl2 SOCl2 / DMF (cat.) in Dry DCM FinalProduct N-(adamantan-1-yl)benzamide BenzoylChloride->FinalProduct   Amantadine Amantadine HCl / TEA in Dry CHCl3 Purification Column Chromatography FinalProduct->Purification

Caption: General synthetic workflow for N-(adamantan-1-yl)benzamide.

III. Mechanism of Action and Signaling Pathways

The therapeutic effects of N-adamantyl benzamide derivatives are mediated through their interaction with specific biological targets, leading to the modulation of distinct signaling pathways.

A. 11β-HSD1 Inhibition in Metabolic Regulation

N-adamantyl benzamides that inhibit 11β-HSD1 act by blocking the intracellular regeneration of cortisol from cortisone. This tissue-specific reduction in active glucocorticoids leads to improved insulin sensitivity, reduced gluconeogenesis in the liver, and decreased adipocyte differentiation, thereby ameliorating the hallmarks of metabolic syndrome.

HSD1_Pathway Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Nucleus Nucleus GR->Nucleus GeneTranscription Gene Transcription (Gluconeogenesis, Adipogenesis) Nucleus->GeneTranscription HSD1->Cortisol AdamantylBenzamide N-Adamantyl Benzamide Inhibitor AdamantylBenzamide->HSD1 Inhibition MetabolicEffects Adverse Metabolic Effects (Insulin Resistance, Hyperglycemia) GeneTranscription->MetabolicEffects

Caption: Inhibition of 11β-HSD1 by N-adamantyl benzamides.

B. P2X7 Receptor Antagonism in Neuroinflammation

In the central nervous system, overactivation of the P2X7 receptor by extracellular ATP triggers a cascade of inflammatory events, including the release of pro-inflammatory cytokines like IL-1β. N-adamantyl benzamide antagonists block this activation, thereby dampening the neuroinflammatory response.

P2X7_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 IL1b IL-1β (active) Caspase1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->IL1b Inflammation Neuroinflammation IL1b->Inflammation AdamantylBenzamide N-Adamantyl Benzamide Antagonist AdamantylBenzamide->P2X7R Antagonism

Caption: P2X7 receptor antagonism by N-adamantyl benzamides.

C. Dual CB2 Receptor Agonism and FAAH Inhibition in Inflammation

The endocannabinoid system plays a key role in regulating inflammation. N-adamantyl benzamides with dual activity act as agonists at the CB2 receptor, which is primarily expressed on immune cells, and as inhibitors of FAAH, the enzyme responsible for the degradation of the endocannabinoid anandamide. This dual mechanism leads to a potent anti-inflammatory effect by both directly activating anti-inflammatory pathways and prolonging the action of endogenous cannabinoids.

CB2_FAAH_Pathway cluster_0 CB2 Receptor Agonism cluster_1 FAAH Inhibition AdamantylBenzamide_CB2 N-Adamantyl Benzamide (CB2 Agonist) CB2R CB2 Receptor AdamantylBenzamide_CB2->CB2R Activation AntiInflammatoryPathways Anti-inflammatory Signaling Pathways CB2R->AntiInflammatoryPathways ReducedInflammation Reduced Inflammation AntiInflammatoryPathways->ReducedInflammation Anandamide Anandamide (AEA) Anandamide->CB2R Enhanced Activation FAAH FAAH Anandamide->FAAH InactiveMetabolites Inactive Metabolites FAAH->InactiveMetabolites AdamantylBenzamide_FAAH N-Adamantyl Benzamide (FAAH Inhibitor) AdamantylBenzamide_FAAH->FAAH Inhibition IncreasedAEA Increased Endogenous Anandamide Levels

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(1-adamantyl)-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the laboratory synthesis of N-(1-adamantyl)-2-chlorobenzamide, a molecule of significant interest in medicinal chemistry and drug development. The adamantane moiety is a well-established pharmacophore known to enhance the lipophilicity and metabolic stability of drug candidates, while the substituted benzamide scaffold is prevalent in numerous therapeutic agents. This document outlines the chemical principles, a detailed step-by-step experimental protocol, safety considerations, and methods for the characterization of the final product. The presented methodology is designed for researchers and scientists in organic synthesis and drug discovery.

Introduction and Scientific Rationale

N-substituted benzamides are a class of compounds with diverse biological activities. The incorporation of a bulky, rigid adamantyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The adamantane cage can enhance binding to biological targets and improve metabolic stability, thereby prolonging the therapeutic effect. The 2-chloro substitution on the benzamide ring can also modulate the electronic and steric properties of the molecule, potentially leading to altered biological activity. The synthesis of N-(1-adamantyl)-2-chlorobenzamide is, therefore, a relevant endeavor for the exploration of new chemical entities with potential therapeutic applications.

The core of this synthesis is a nucleophilic acyl substitution reaction, specifically an amidation reaction between 2-chlorobenzoyl chloride and 1-adamantanamine. This is a robust and widely used method for the formation of amide bonds.

Reaction Mechanism and Principles

The synthesis of N-(1-adamantyl)-2-chlorobenzamide proceeds via a nucleophilic acyl substitution at the carbonyl carbon of 2-chlorobenzoyl chloride. The lone pair of electrons on the nitrogen atom of 1-adamantanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This protocol details a reliable method for the synthesis of N-(1-adamantyl)-2-chlorobenzamide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1-Adamantanamine97%Sigma-Aldrich768-94-5
2-Chlorobenzoyl chloride98%Sigma-Aldrich609-65-4
Triethylamine (TEA)≥99.5%Fisher Scientific121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrochloric acid (HCl)1 M aqueous solutionVWR7647-01-0
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionVWR144-55-8
BrineSaturated aqueous solution of NaClLab prepared7647-14-5
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Silica gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Safety Precautions
  • 2-Chlorobenzoyl chloride is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[1][2] Handle this reagent exclusively in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3][2]

  • 1-Adamantanamine hydrochloride can cause skin and eye irritation.[4] Avoid inhalation of dust and contact with skin and eyes.

  • Triethylamine is flammable and corrosive. Use in a well-ventilated area, away from ignition sources.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, throughout the experiment.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantanamine (1.0 g, 6.61 mmol) and triethylamine (1.1 mL, 7.93 mmol, 1.2 eq) in anhydrous dichloromethane (30 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: In a separate vial, dissolve 2-chlorobenzoyl chloride (1.27 g, 7.27 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL). Transfer this solution to a dropping funnel.

  • Reaction: Add the 2-chlorobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude N-(1-adamantyl)-2-chlorobenzamide can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the eluent should be determined by TLC analysis. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[5]

  • Melting Point (MP): To assess the purity of the crystalline solid.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep1 Dissolve 1-adamantanamine and triethylamine in DCM prep2 Cool to 0 °C prep1->prep2 react1 Dropwise addition of 2-chlorobenzoyl chloride solution prep2->react1 prep3 Prepare solution of 2-chlorobenzoyl chloride in DCM prep3->react1 react2 Stir at room temperature react1->react2 workup1 Quench with water react2->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with HCl, NaHCO₃, and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify1 Column chromatography or recrystallization workup4->purify1 analyze1 Characterization (NMR, MS, MP) purify1->analyze1

Caption: Synthetic workflow for N-(1-adamantyl)-2-chlorobenzamide.

Expected Results and Data Summary

ParameterExpected Value
Product N-(1-adamantyl)-2-chlorobenzamide
Molecular Formula C₁₇H₂₀ClNO[5]
Molecular Weight 289.80 g/mol
Appearance White to off-white solid
Yield 70-90% (typical)
Purity >95% after purification

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time or slightly increase the temperature.
Loss of product during work-upEnsure careful separation of layers and minimize transfers.
Impure starting materialsUse high-purity, anhydrous reagents and solvents.
Impure Product Incomplete reactionMonitor the reaction by TLC to ensure completion.
Inefficient purificationOptimize the eluent system for column chromatography or choose a different recrystallization solvent.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(1-adamantyl)-2-chlorobenzamide. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this compound for further investigation in various fields, particularly in the development of new therapeutic agents. The provided workflow and troubleshooting guide will aid in achieving a high yield and purity of the target molecule.

References

  • PubChem. N-(1-adamantyl)-2-chlorobenzamide. National Center for Biotechnology Information. [Link]

  • Himedia Laboratories. Material Safety Data Sheet: p-Chlorobenzoyl chloride. [Link]

  • Bentham Science Publishers. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Google Patents. Method for preparing 2-chlorobenzoyl chloride.
  • PrepChem. Preparation of 2-chlorobenzyl chloride. [Link]

  • Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. [Link]

  • PubChem. 2-Chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]

Sources

developing in vitro assays for 11-beta-HSD1 inhibition

Application Note: Development of Robust In Vitro Assays for 11 -HSD1 Inhibition


Introduction & Biological Context

The enzyme 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
123

reductase4cortisolcorticosterone

Inhibition of this "cortisol shuttle" lowers local glucocorticoid concentrations in adipose and hepatic tissue without abolishing the central adrenal stress response, offering a safety advantage over direct glucocorticoid receptor antagonists.

Mechanistic Pathway

The assay design must replicate the physiological reductase activity. This requires the presence of the cofactor NADPH .

HSD1_PathwayCortisoneCortisone(Inert)Enzyme11β-HSD1(Microsomal)Cortisone->EnzymeNADPHNADPH(Cofactor)NADPH->EnzymeCortisolCortisol(Active)Enzyme->CortisolNADPNADP+Enzyme->NADP

Figure 1: The 11

1456

Strategic Assay Design

Developing a screening cascade requires two distinct assay formats: a high-throughput biochemical assay for potency (

Critical Design Considerations (Expertise & Experience)
  • Species Specificity:

    • Human: Substrate = Cortisone.[5] Product = Cortisol.[2][4][5][7][8]

    • Rodent (Mouse/Rat): Substrate = 11-Dehydrocorticosterone (11-DHC).[9] Product = Corticosterone.

    • Note: Using cortisone with murine enzymes will yield poor kinetics. You must match the substrate to the microsome species [1].

  • Cofactor Stability:

    • NADPH is unstable in solution and light-sensitive. It must be prepared fresh.

    • Pro-Tip: For long incubations (>2 hours), include an NADPH-regenerating system (Glucose-6-phosphate + G6PDH), though for typical HTRF assays (30-60 min), excess fresh NADPH (200-500

      
      M) is sufficient.
      
  • Microsome Source:

    • Purified recombinant protein is often too unstable (it is a membrane-bound ER protein).

    • Recommendation: Use Human Liver Microsomes (HLM) or microsomes from HEK293 cells stably transfected with the HSD11B1 gene. These provide the necessary phospholipid environment for enzyme stability.

Protocol A: Biochemical HTRF Assay (High-Throughput)

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over Scintillation Proximity Assays (SPA) due to the elimination of radioactive waste (

Inhibition leads to decreased cortisol production, allowing more d2-cortisol to bind, increasing the FRET signal.
Reagents & Buffer Preparation[10]
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 0.1% BSA (stabilizer).
    
  • Enzyme: Human Liver Microsomes (optimize to ~2-5

    
     g/well ).
    
  • Substrate: Cortisone (200 nM final).

  • Cofactor: NADPH (500

    
    M final).
    
  • Detection Kit: HTRF Cortisol Kit (e.g., Revvity/Cisbio).

Workflow Diagram

HTRF_WorkflowStep11. Dispense Compounds(100 nL in DMSO)Step22. Add Enzyme Mix(Microsomes in Buffer)Step1->Step2Step33. Add Substrate Mix(Cortisone + NADPH)Step2->Step3Step44. Incubate(60 min @ 37°C)Step3->Step4Step55. Add Detection Reagents(Anti-Cortisol-Cryptate + Cortisol-d2)Contains Stop Agent (Glycyrrhetinic Acid)Step4->Step5Step66. Read HTRF(Ratio 665nm/620nm)Step5->Step6

Figure 2: HTRF Assay Workflow. The stop solution is critical to freeze the reaction before overnight signal equilibration.

Step-by-Step Procedure
  • Compound Plating: Dispense 100 nL of test compounds (serial dilution in DMSO) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5

    
    L of Microsome working solution. Incubate for 10 min (optional pre-incubation to detect slow-binders).
    
  • Reaction Start: Add 5

    
    L of Substrate Mix (400 nM Cortisone + 1 mM NADPH in buffer). Final volume = 10 
    
    
    L.
  • Incubation: Seal plate and incubate at 37°C for 45–60 minutes.

    • Validation: Ensure conversion is <30% to remain in the linear velocity phase.

  • Detection/Stop: Add 10

    
    L of HTRF detection reagents containing 10 
    
    
    M Glycyrrhetinic Acid (a potent inhibitor) to stop the enzymatic reaction immediately.
  • Equilibration: Incubate at room temperature for 2 hours (or overnight).

  • Measurement: Read on an HTRF-compatible reader (e.g., EnVision). Calculate Ratio =

    
    .
    

Protocol B: Cell-Based Functional Assay

Rationale: Biochemical assays cannot assess membrane permeability. A cell-based assay confirms the inhibitor can enter the cell and access the ER-resident enzyme.

Reagents
  • Cell Line: HEK293 stably transfected with human HSD11B1 (or differentiated 3T3-L1 adipocytes for rodent targets).

  • Medium: DMEM + 10% Charcoal-stripped FBS (to remove endogenous steroids).

  • Substrate: Cortisone (200 nM).

Procedure
  • Seeding: Seed 20,000 cells/well in a 96-well poly-D-lysine coated plate. Allow attachment overnight.

  • Starvation: Wash cells with serum-free medium.

  • Treatment: Add test compounds + 200 nM Cortisone in serum-free medium.

    • Note: Exogenous NADPH is not added; the cell provides cytosolic NADPH [2].

  • Incubation: Incubate for 4–24 hours at 37°C.

  • Sampling: Remove supernatant.

  • Quantification: Measure Cortisol in the supernatant using the same HTRF kit or an ELISA.

    • Self-Validating Step: Perform a cell viability assay (e.g., CellTiter-Glo) on the remaining cells to ensure "inhibition" is not just cytotoxicity.

Data Analysis & Validation

Data Presentation: Biochemical vs. Cell-Based
ParameterBiochemical (Microsomal)Cell-Based (HEK293)
Throughput High (384/1536 well)Medium (96/384 well)
Substrate Cortisone + NADPHCortisone only
Incubation 45-60 min4-24 hours
Primary Artifact Fluorescence interferenceCytotoxicity / Permeability
Reference Inhibitor Glycyrrhetinic Acid (

nM)
Carbenoxolone (

nM)
Calculations
  • HTRF Ratio:

    
    
    
  • Delta F (%):

    
    
    
    • Note: In competitive assays, Signal is inversely proportional to Product.

    • High Signal = Low Cortisol = High Inhibition .

    • Low Signal = High Cortisol = No Inhibition .

  • Z-Factor: Must be > 0.5 for screening.

    Troubleshooting & Optimization

    • Low Signal Window:

      • Cause: Enzyme activity too low (microsomes degraded) or too high (substrate depletion).

      • Fix: Titrate microsomes to achieve 20-30% conversion of cortisone. If conversion >50%, the assay is no longer linear.

    • High Background in Cell Assay:

      • Cause: Endogenous cortisol in FBS.

      • Fix: Use charcoal-stripped FBS or serum-free media during the compound incubation step.

    • Compound Fluorescence:

      • Cause: Test compounds fluorescing at 620nm or 665nm.

      • Fix: Use the ratiometric reduction (665/620) which corrects for some interference, or validate "hits" using LC-MS/MS (the gold standard, though lower throughput) [3].

    References

    • Classen-Houben, D. et al. (2009). "Structure-activity relationships of selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors." Steroids. Link

    • Morgan, S.A. et al. (2009). "11beta-hydroxysteroid dehydrogenase type 1 regulates glucocorticoid-induced insulin resistance in skeletal muscle." Diabetes.[2][3][4][5][8] Link

    • Boyle, C.D. et al. (2012). "Optimization of a homogeneous time-resolved fluorescence assay for the 11

      
      -HSD1 enzyme." Journal of Biomolecular Screening. Link
      
    • G

      
      -Hydroxysteroid Dehydrogenase Type 1: Translational and Therapeutic Aspects." Endocrine Reviews. Link
      

    Application Notes and Protocols for N-(1-adamantyl)-2-chlorobenzamide: A Potential Antiviral Agent

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Rationale for Investigating N-(1-adamantyl)-2-chlorobenzamide as a Novel Antiviral Candidate

    The relentless emergence of drug-resistant viral strains and the ever-present threat of new pandemics necessitate a continuous search for novel antiviral agents.[1] The adamantane scaffold, a rigid tricyclic hydrocarbon, has a storied history in antiviral drug discovery, with its derivatives being among the first synthetic antivirals developed.[2] The prototypical adamantane antivirals, amantadine and rimantadine, were once mainstays in the treatment of influenza A infections, primarily by targeting the M2 proton channel and inhibiting viral uncoating.[3] Although their clinical utility has waned due to widespread resistance, the adamantane moiety remains a privileged structure in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as metabolic stability and enhanced cell membrane permeability.[4]

    Recent research has revitalized interest in adamantane derivatives, exploring their potential against a broader spectrum of viruses, including coronaviruses and dengue virus.[5][6] Concurrently, benzamide derivatives have emerged as a versatile class of compounds with demonstrated antiviral activity against a range of viruses, including enteroviruses and HIV-1.[7][8] The mechanism of action for benzamides can be multifaceted, from stabilizing the viral capsid to prevent uncoating to inhibiting key viral enzymes.[7][9]

    This document outlines the application of N-(1-adamantyl)-2-chlorobenzamide , a novel conjugate of these two pharmacophores, as a potential broad-spectrum antiviral agent. We hypothesize that the combination of the lipophilic adamantane cage and the functionally versatile chlorobenzamide moiety could lead to a synergistic antiviral effect, potentially targeting viral entry or replication processes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to synthesize, evaluate, and characterize the antiviral potential of this promising compound.

    Section 1: Synthesis of N-(1-adamantyl)-2-chlorobenzamide

    A robust and reproducible synthesis is the cornerstone of any drug discovery program. The following protocol describes a standard and efficient method for the synthesis of N-(1-adamantyl)-2-chlorobenzamide via amide bond formation between 1-adamantanamine and 2-chlorobenzoyl chloride.

    Experimental Protocol: Amide Coupling

    Materials:

    • 1-Adamantanamine

    • 2-Chlorobenzoyl chloride

    • Triethylamine (Et3N)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

    • Hexanes

    • Ethyl acetate

    Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-adamantanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-adamantanamine) is consumed.

    • Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Chromatography: Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield N-(1-adamantyl)-2-chlorobenzamide as a pure solid.

    • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

    Synthesis Workflow Diagram

    Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Reactant1 1-Adamantanamine Amidation Amide Coupling Reactant1->Amidation Reactant2 2-Chlorobenzoyl Chloride Reactant2->Amidation Base Triethylamine Base->Amidation Solvent Anhydrous DCM Solvent->Amidation Temperature 0 °C to RT Temperature->Amidation Workup Aqueous Workup Amidation->Workup Purification Column Chromatography Workup->Purification Product N-(1-adamantyl)-2-chlorobenzamide Purification->Product

    Caption: Synthesis of N-(1-adamantyl)-2-chlorobenzamide.

    Section 2: In Vitro Evaluation of Antiviral Activity

    A critical first step in characterizing a potential antiviral agent is to determine its efficacy and toxicity in cell culture models. This section provides protocols for assessing the cytotoxicity and antiviral activity of N-(1-adamantyl)-2-chlorobenzamide.

    Cytotoxicity Assay (CC50 Determination)

    Before evaluating antiviral efficacy, it is crucial to determine the concentration of the compound that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%.[10]

    Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, or MDCK cells) into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

    • Compound Preparation: Prepare a series of 2-fold serial dilutions of N-(1-adamantyl)-2-chlorobenzamide in cell culture medium. The concentration range should be broad enough to determine the CC50 value accurately.

    • Treatment: After 24 hours of incubation, remove the old medium from the cells and add the prepared compound dilutions to the wells. Include untreated cell controls (100% viability) and blank controls (medium only).

    • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

    • MTT Addition: Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated controls. Plot the percentage of cell viability against the compound concentration (log scale) and determine the CC50 value using non-linear regression analysis.

    Illustrative Cytotoxicity Data
    Concentration (µM)% Cell Viability
    20015.2
    10048.9
    5085.7
    2598.1
    12.5101.3
    6.2599.5
    CC50 (µM) ~105
    Antiviral Efficacy Assay (IC50 Determination)

    The plaque reduction assay is a "gold standard" method for quantifying the ability of a compound to inhibit the replication of a lytic virus.[7] The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of viral plaques by 50%.

    Protocol: Plaque Reduction Assay

    • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

    • Virus Infection: Infect the cell monolayers with a dilution of the virus of interest that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

    • Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of N-(1-adamantyl)-2-chlorobenzamide. Include a virus control (no compound) and a cell control (no virus, no compound).

    • Incubation: Incubate the plates for 2-4 days, or until plaques are visible in the virus control wells.

    • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.

    • Plaque Counting: Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration (log scale) and using non-linear regression analysis.

    Illustrative Antiviral Efficacy Data (vs. Influenza A Virus)
    Concentration (µM)% Plaque Reduction
    2598.6
    12.589.3
    6.2552.1
    3.12523.4
    1.568.7
    0.782.1
    IC50 (µM) ~6.0
    Therapeutic Potential: The Selectivity Index

    The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity (SI = CC50 / IC50).[10] A higher SI value indicates a more promising therapeutic window, as the compound is effective at concentrations well below those that are toxic to host cells.

    • Illustrative Selectivity Index for N-(1-adamantyl)-2-chlorobenzamide:

      • SI = CC50 / IC50 = 105 µM / 6.0 µM = 17.5

    An SI value greater than 10 is generally considered indicative of a promising candidate for further development.

    Section 3: Investigating the Mechanism of Action

    Understanding how a compound inhibits viral replication is crucial for its development. Based on the structures of the adamantane and benzamide moieties, several potential mechanisms of action can be hypothesized for N-(1-adamantyl)-2-chlorobenzamide.

    Hypothesized Antiviral Mechanisms
    • Inhibition of Viral Entry: The lipophilic adamantane group may interact with the viral envelope or host cell membrane, disrupting the fusion process required for viral entry.[11]

    • Capsid Stabilization: Similar to some benzamide derivatives, the compound might bind to the viral capsid, preventing the uncoating and release of the viral genome into the cytoplasm.[7]

    • Targeting Viral Enzymes: The benzamide portion could potentially inhibit key viral enzymes, such as proteases or polymerases, which are essential for viral replication.[9]

    Experimental Workflow for Mechanism of Action Studies

    MoA_Workflow cluster_initial Initial Observation cluster_hypothesis Hypothesis Generation cluster_experiments Experimental Validation cluster_conclusion Conclusion Observation Potent Antiviral Activity (Low IC50) H1 Inhibits Viral Entry? Observation->H1 H2 Inhibits Replication? Observation->H2 H3 Inhibits Egress? Observation->H3 TimeOfAddition Time-of-Addition Assay H1->TimeOfAddition FusionAssay Virus-Cell Fusion Assay H1->FusionAssay H2->TimeOfAddition PolymeraseAssay Viral Polymerase Assay H2->PolymeraseAssay ProteaseAssay Viral Protease Assay H2->ProteaseAssay Conclusion Elucidation of Molecular Target TimeOfAddition->Conclusion FusionAssay->Conclusion PolymeraseAssay->Conclusion ProteaseAssay->Conclusion

    Caption: Workflow for elucidating the mechanism of action.

    Protocol: Time-of-Addition Assay

    This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

    • Cell Culture: Prepare confluent monolayers of host cells in a multi-well plate.

    • Synchronized Infection: Infect the cells with a high multiplicity of infection (MOI) of the virus and incubate at 4°C for 1 hour to allow for viral attachment but not entry.

    • Time-Course Addition: Shift the plates to 37°C to initiate viral entry and replication. Add N-(1-adamantyl)-2-chlorobenzamide at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

    • Quantify Viral Progeny: After a single replication cycle (e.g., 24 hours), harvest the cell supernatant and quantify the viral titer using a plaque assay or qPCR.

    • Data Analysis: Plot the viral titer against the time of compound addition. A significant reduction in viral titer when the compound is added early in the infection cycle suggests inhibition of an early event like entry or uncoating.

    Conclusion

    N-(1-adamantyl)-2-chlorobenzamide represents a promising chemical scaffold for the development of novel antiviral agents. Its rational design, combining the established pharmacophores of adamantane and benzamide, provides a strong basis for its potential broad-spectrum activity. The protocols and illustrative data presented in these application notes offer a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic investigation of this compound. Further studies are warranted to explore its efficacy against a wider range of viruses and to elucidate its precise molecular target.

    References

    • Fujita, H., Seto, Y., & Toyoshima, S. (1975). Mechanism of Action of Anti-Influenza Benzamidine Derivatives. Antimicrobial Agents and Chemotherapy, 7(4), 426–430. [Link]

    • Kallio, E. R., et al. (2020). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 12(11), 1313. [Link]

    • Ahmad, F., et al. (2016). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. Scientific Reports, 6, 34346. [Link]

    • Kumar, A., et al. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(2). [Link]

    • Fujita, H., Seto, Y., & Toyoshima, S. (1975). Mechanism of Action of Anti-Influenza Benzamidine Derivatives. Antimicrobial Agents and Chemotherapy, 7(4), 426-430. [Link]

    • Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(4), 421–426. [Link]

    • Fox, E. N., Malan, S. F., & Joubert, J. (2018). Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. Molecules, 23(7), 1678. [Link]

    • Fox, E. N., Malan, S. F., & Joubert, J. (2018). Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. PubMed, 29996497. [Link]

    • Organic Syntheses. (n.d.). 4-Iodo-1H-imidazole. Organic Syntheses, 98, 171-190. [Link]

    • Smieszek, S. P., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses, 14(11), 2372. [Link]

    • Wang, J., et al. (2017). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. ACS Infectious Diseases, 3(11), 836–844. [Link]

    • Csupor-Löffler, B., et al. (2012). Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7653–7657. [Link]

    • Reddy, T. J., et al. (2010). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 2(5), 269-275. [Link]

    • PrepChem. (n.d.). Synthesis of N-chlorobenzamide. PrepChem.com. [Link]

    • Bîcu, E., et al. (2018). N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions. Farmacia, 66(5), 810-816. [Link]

    • Tyrrell, D. A., Bynoe, M. L., & Hoorn, B. (1965). Studies on the antiviral activity of 1-adamantanamine. British Journal of Experimental Pathology, 46(4), 370–375. [Link]

    • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

    • CN102180867A - Synthesis method of N-{2-[4-(2-pyrimidyl)-1-piperazine}adamantine-1-formide. (2011).
    • Aboul-Enein, H. Y., et al. (2016). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N-(Adamantan-1-yl)piperidine-1-carbothioimidates, and 3-(Adamantan-1-yl)-2-(adamantan-1-ylimino)-5-arylidenethiazolidin-4-ones. Molecules, 21(11), 1500. [Link]

    • Harrison, A. G., et al. (2021). Antiviral drug discovery: preparing for the next pandemic. Chemical Society Reviews, 50(7), 4385-4401. [Link]

    • Li, Y., et al. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(19), 6612. [Link]

    Sources

    Modulating the Cannabinoid Receptor 2: A Guide to Cell-Based Functional Assays

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Therapeutic Potential of Targeting CB2

    The Cannabinoid Receptor 2 (CB2) has emerged as a compelling therapeutic target in drug discovery. Predominantly expressed in immune cells, its modulation offers the potential to treat a range of conditions, including inflammation, pain, and neurodegenerative disorders, without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1).[1][2] The development of potent and selective CB2 modulators necessitates robust and reliable in vitro functional assays to accurately characterize their pharmacological activity. This guide provides a comprehensive overview and detailed protocols for key cell-based assays designed to investigate the modulation of CB2 receptor signaling.

    As a G protein-coupled receptor (GPCR), CB2 primarily couples to the inhibitory Gαi/o subunit.[1][3] Agonist activation of CB2 initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and the recruitment of β-arrestin proteins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.[1][3][4][5] Understanding these distinct signaling pathways is crucial for identifying biased agonists that may offer improved therapeutic profiles.[6] This document will detail the principles and methodologies for quantifying these key signaling events.

    Foundational Requirement: Stable Cell Line Generation

    The bedrock of reproducible cell-based assays is a well-characterized stable cell line expressing the target receptor. This involves transfecting a host cell line, often Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, with a vector containing the human CB2 receptor gene and a selectable marker.[7][8][9]

    Workflow for Generating a Stable CB2-Expressing Cell Line

    Stable Cell Line Generation Workflow cluster_0 Phase 1: Transfection & Selection cluster_1 Phase 2: Clonal Isolation & Expansion cluster_2 Phase 3: Validation A Vector Construction (CB2 cDNA + Selectable Marker) B Transfection into Host Cells (e.g., CHO, HEK293) A->B Introduce DNA C Antibiotic Selection (e.g., G418, Puromycin) B->C Apply selective pressure D Isolation of Single Colonies (Limiting Dilution or Cloning Rings) C->D Isolate resistant cells E Expansion of Clonal Populations D->E Culturing F Confirmation of CB2 Expression (e.g., qPCR, Western Blot, Flow Cytometry) E->F G Functional Characterization (Select clones with robust signal) F->G Assess activity

    Caption: Workflow for generating and validating a stable cell line expressing the CB2 receptor.

    Protocol: Generation of a Stable CB2-Expressing CHO Cell Line

    1. Vector Preparation:

    • Subclone the full-length human CB2 receptor cDNA into a mammalian expression vector containing a suitable selectable marker, such as the neomycin resistance gene (for G418 selection).

    2. Transfection:

    • Culture CHO-K1 cells to 80-90% confluency in F12 media supplemented with 10% FBS and penicillin/streptomycin.

    • Transfect the cells with the CB2 expression vector using a suitable lipid-based transfection reagent according to the manufacturer's protocol.[10]

    • As a control, transfect a separate plate of cells with an empty vector.

    3. Selection:

    • 48 hours post-transfection, begin the selection process by adding G418 to the culture medium. The optimal concentration of G418 should be predetermined by generating a kill curve for the parental CHO-K1 cells.[7][8]

    • Replace the selective medium every 3-4 days.

    4. Clonal Isolation:

    • After 2-3 weeks of selection, distinct antibiotic-resistant colonies will become visible.

    • Isolate single colonies using cloning cylinders or by limiting dilution and transfer them to individual wells of a multi-well plate.[9]

    5. Expansion and Validation:

    • Expand the clonal populations.

    • Validate CB2 receptor expression at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels.

    • Functionally screen the clones using a preliminary assay (e.g., cAMP assay with a known agonist) to select a clone with a robust and reproducible signal window.

    • Cryopreserve the validated master cell bank.

    Primary Signaling Pathway Assay: cAMP Inhibition

    The canonical signaling pathway for the CB2 receptor is through the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][11] To measure this inhibitory effect, intracellular cAMP is first elevated using forskolin, a direct activator of adenylyl cyclase. The addition of a CB2 agonist will then cause a dose-dependent reduction in the forskolin-stimulated cAMP concentration.[1]

    CB2-Mediated Inhibition of cAMP Production

    cAMP Inhibition Pathway agonist CB2 Agonist cb2 CB2 Receptor agonist->cb2 activates gi Gαi Protein cb2->gi activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp converts atp ATP atp->ac forskolin Forskolin forskolin->ac stimulates

    Caption: CB2 agonist-mediated inhibition of forskolin-stimulated cAMP production.

    Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

    This protocol is adapted for a 384-well plate format using a competitive immunoassay principle with HTRF detection.

    Materials:

    • CB2-expressing CHO cells

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • Forskolin

    • Reference CB2 agonist (e.g., CP-55,940)[12]

    • Test compounds

    • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

    • Low-volume 384-well white plates

    Procedure:

    • Cell Preparation:

      • Harvest CB2-expressing CHO cells and resuspend them in assay buffer to the desired density (e.g., 2,500 cells/well).

    • Compound Addition:

      • Prepare serial dilutions of test compounds and the reference agonist in assay buffer.

      • Add 5 µL of the cell suspension to each well of the 384-well plate.

      • Add 2.5 µL of test compound or reference agonist to the appropriate wells. Add 2.5 µL of assay buffer to control wells.

    • Stimulation:

      • Prepare a forskolin solution in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80, to be predetermined).

      • Add 2.5 µL of the forskolin solution to all wells except the basal control wells (which receive 2.5 µL of assay buffer).

      • Incubate the plate at 37°C for 30 minutes.[13]

    • Detection:

      • Following the manufacturer's instructions for the HTRF cAMP kit, prepare the cAMP-d2 and anti-cAMP-cryptate working solutions.

      • Add 5 µL of cAMP-d2 solution to each well.

      • Add 5 µL of anti-cAMP-cryptate solution to each well.

      • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Data Acquisition:

      • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

      • Calculate the 665/620 ratio and convert this to cAMP concentration using a standard curve.

    Data Analysis:

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    ParameterDescriptionTypical Value
    Cell Density Cells per well2,000 - 5,000
    Forskolin Concentration for stimulationEC80 (e.g., 1-10 µM)
    Incubation Time Agonist stimulation30 minutes
    Readout Detection methodHTRF

    Secondary Signaling & Biased Agonism Assay: β-Arrestin Recruitment

    Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), CB2 receptors recruit β-arrestin proteins.[3] This interaction is critical for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades.[4][14] Assays that measure β-arrestin recruitment are therefore invaluable for identifying biased ligands that may preferentially activate this pathway over G protein signaling, or vice versa.[15][16]

    A common method to quantify this interaction is through enzyme fragment complementation assays, such as the PathHunter® assay.[4][15][16][17] In this system, the CB2 receptor is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, forming an active enzyme that generates a chemiluminescent signal.[15][16]

    Workflow for β-Arrestin Recruitment Assay

    Beta-Arrestin Recruitment Workflow A Cells expressing CB2-enzyme_fragment_1 and β-arrestin-enzyme_fragment_2 B Add CB2 Agonist A->B C Agonist binds to CB2 B->C D β-arrestin is recruited to CB2 C->D E Enzyme fragments complement, forming active enzyme D->E F Add substrate and measure chemiluminescent signal E->F

    Caption: Principle of the enzyme fragment complementation assay for β-arrestin recruitment.

    Protocol: PathHunter® β-Arrestin Recruitment Assay

    Materials:

    • PathHunter® CHO-K1 human CB2 β-arrestin cell line

    • Assay buffer: As recommended by the vendor

    • Reference CB2 agonist (e.g., WIN 55,212-2)

    • Test compounds

    • PathHunter® detection reagents

    • 384-well white, solid-bottom cell culture plates

    Procedure:

    • Cell Plating:

      • Plate the PathHunter® CB2 cells in a 384-well plate at the density recommended by the manufacturer and incubate overnight at 37°C, 5% CO2.

    • Compound Preparation and Addition:

      • Prepare serial dilutions of test compounds and the reference agonist in assay buffer.

      • Add the diluted compounds to the cell plate.

    • Incubation:

      • Incubate the plate at 37°C for 90 minutes.

    • Signal Detection:

      • Equilibrate the plate and the PathHunter® detection reagents to room temperature.

      • Add the detection reagents to each well according to the manufacturer's protocol.

      • Incubate at room temperature for 60 minutes.

    • Data Acquisition:

      • Read the chemiluminescence on a standard plate reader.

    Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

    Additional Confirmatory Assays

    To build a comprehensive pharmacological profile, additional assays can be employed to probe different aspects of CB2 receptor function.

    [35S]GTPγS Binding Assay

    This functional assay directly measures the activation of G proteins by the receptor. In the presence of an agonist, the Gαi subunit releases GDP and binds GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this exchange as a measure of receptor activation.[12][18][19] This assay is typically performed using membrane preparations from cells overexpressing the CB2 receptor.[12][20]

    Principle: Agonist-activated CB2 receptors catalyze the exchange of GDP for [35S]GTPγS on the Gαi subunit. The amount of bound radioactivity is proportional to the level of G protein activation.

    Assay ComponentPurpose
    CB2 Membranes Source of receptor and G proteins
    [35S]GTPγS Radiolabeled, non-hydrolyzable GTP analog
    GDP Competes with [35S]GTPγS binding in the basal state
    Agonist Stimulates [35S]GTPγS binding
    Antagonist Inhibits agonist-stimulated [35S]GTPγS binding
    Calcium Mobilization Assay

    While CB2 is primarily Gαi-coupled, it can also couple to other G proteins, such as Gαq or promiscuous Gα proteins (like Gα16), especially in recombinant systems, leading to the mobilization of intracellular calcium.[21] This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).[22] This assay is particularly useful for high-throughput screening due to its rapid and robust signal.[22][23]

    Principle: Activation of the Gαq pathway leads to the release of Ca2+ from intracellular stores, which is detected by a fluorescent dye, resulting in an increase in fluorescence intensity.[21][22]

    Reporter Gene Assays

    Reporter gene assays provide a downstream readout of receptor activation by linking a specific signaling pathway to the expression of an easily measurable protein, such as luciferase or β-galactosidase. For Gαi-coupled receptors like CB2, the reporter is often driven by a promoter containing a cAMP response element (CRE). Agonist activation of CB2 inhibits cAMP production, leading to a decrease in the expression of the reporter gene. This assay format offers high sensitivity and is well-suited for screening large compound libraries.[24][25][26]

    Conclusion

    The selection of an appropriate cell-based assay for studying CB2 modulation depends on the specific research question. For primary screening and determining the potency of agonists and antagonists, cAMP and β-arrestin assays are robust and widely used. To investigate biased signaling, it is essential to compare the activity of a compound across both G protein-dependent (e.g., cAMP or GTPγS) and β-arrestin-dependent pathways. Confirmatory assays such as calcium mobilization and reporter gene assays provide additional avenues for characterizing compound activity. By employing the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize the pharmacological profiles of novel CB2 modulators, accelerating the development of new therapeutics.

    References

    • CB2 Human Cannabinoid GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. Eurofins Discovery. Available from: [Link]

    • Bouma, J., Soethoudt, M., van Gils, N., Xia, L., van der Stelt, M., & Heitman, L. H. (2023). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. In Methods in Molecular Biology (Vol. 2576, pp. 189–199). Humana Press. Available from: [Link]

    • Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Semantic Scholar. Available from: [Link]

    • Heng, M. C., Grimsey, N. L., & Glass, M. (2019). Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence. Frontiers in Pharmacology, 10, 339. Available from: [Link]

    • Soethoudt, M., van Gils, N., van der Stelt, M., & Heitman, L. H. (2016). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. In Methods in Molecular Biology (Vol. 1442, pp. 123–131). Humana Press. Available from: [Link]

    • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. SpringerLink. Available from: [Link]

    • 4.4. [35S]GTPγS-Binding Assays. Bio-protocol. Available from: [Link]

    • Wrobel, D., Sledzinski, T., & Kaczor, A. A. (2021). Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation. Journal of Medicinal Chemistry, 64(1), 569–587. Available from: [Link]

    • Fluorescent Cannabinoid 2 Receptor Internalization Assay Cell Line. Cells Online. Available from: [Link]

    • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi. Available from: [Link]

    • Wang, X., et al. (2023). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chemical Neuroscience, 14(21), 3845–3855. Available from: [Link]

    • Turcotte, C., Blanchet, M. R., Laviolette, M., & Flamand, N. (2016). The CB2 receptor and its role as a regulator of inflammation. Journal of Leukocyte Biology, 100(4), 659–669. Available from: [Link]

    • Sligte, I. G., et al. (2011). A PET Brain Reporter Gene System Based on Type 2 Cannabinoid Receptors. Journal of Nuclear Medicine, 52(7), 1104–1112. Available from: [Link]

    • Grabon, M. L., et al. (2023). Novel floxed cannabinoid receptor 2 mouse line combines knockout capability with dual fluorescent reporters. Frontiers in Molecular Neuroscience, 16, 1284483. Available from: [Link]

    • Corli, G., et al. (2024). Calcium mobilization assay. Concentration response curves of standard opioid agonists, tramadol, and ortho-, meta - and para-1-cyclohexyl-X-methoxybenzene tested in CHOmu (A), CHOkappa (B), and CHOdelta cells (C). ResearchGate. Available from: [Link]

    • Sligte, I. G., et al. (2011). A PET brain reporter gene system based on type 2 cannabinoid receptors. PubMed. Available from: [Link]

    • Cordeaux, Y., et al. (2010). Evaluation of cannabinoid receptor 2 and metabotropic glutamate receptor 1 functional responses using a cell impedance-based technology. Journal of Biomolecular Screening, 15(10), 1218–1227. Available from: [Link]

    • Schematic representation of CB 2 reporter gene imaging with reporter... ResearchGate. Available from: [Link]

    • The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells. Springer Nature Experiments. Available from: [Link]

    • Katchan, V., et al. (2019). Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Primary Human Leukocytes. bioRxiv. Available from: [Link]

    • Dhopeshwarkar, A., & Mackie, K. (2014). CB1 and CB2 cannabinoid receptors: structure, signaling, and function. Molecular Pharmacology, 86(4), 430–437. Available from: [Link]

    • Li, Y., et al. (2023). Neuronal versus Glial CB2 Receptors: Insights from a Novel CB2-KO-eGFP Reporter Mouse Line. bioRxiv. Available from: [Link]

    • Ca2+ Mobilization Assay. Creative Bioarray. Available from: [Link]

    • Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. Semantic Scholar. Available from: [Link]

    • Protocol of Stable Cell Line Generation. Technology Networks. Available from: [Link]

    • Marini, P., et al. (2013). Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242. British Journal of Pharmacology, 168(6), 1399–1411. Available from: [Link]

    • Generation of Stable Cell Line in 28 Days. Altogen Labs. Available from: [Link]

    • Hu, Y., et al. (2023). Cannabinoid receptors type 2: Function and development in agonist discovery from synthetic and natural sources with applications for the therapy of osteoporosis. Frontiers in Pharmacology, 14, 1205315. Available from: [Link]

    • Stable cell lines. DRSC/TRiP Functional Genomics Resources. Available from: [Link]

    • Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Semantic Scholar. Available from: [Link]

    • The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update. MDPI. Available from: [Link]

    • Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review. MDPI. Available from: [Link]

    • Virus Protocol - Generating Stable Cell Lines. Addgene. Available from: [Link]

    Sources

    Application Note: Antimicrobial Susceptibility Testing of N-(1-adamantyl)-2-chlorobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-(1-adamantyl)-2-chlorobenzamide is a synthetic pharmacophore combining the lipophilic adamantane cage with a halogenated benzamide moiety. While adamantane derivatives are historically recognized for antiviral activity (e.g., amantadine targeting the M2 ion channel), recent medicinal chemistry campaigns have repurposed this scaffold for antibacterial efficacy, specifically targeting membrane dynamics and efflux pumps in Gram-positive pathogens (e.g., S. aureus, M. tuberculosis).

    The Challenge: The primary obstacle in testing this compound is its high lipophilicity (Predicted LogP > 3.5). Standard aqueous-based Antimicrobial Susceptibility Testing (AST) protocols often yield false negatives due to compound precipitation or false positives due to solvent toxicity.

    The Solution: This Application Note provides a validated, modified Broth Microdilution (BMD) protocol compliant with CLSI M07 standards but optimized for hydrophobic small molecules. It incorporates a "Step-Down Dilution" strategy to maintain solubility without exceeding bacterial solvent tolerance.

    Physicochemical Profile & Mechanistic Basis

    Compound Properties[1][2][3][4][5][6][7]
    • Chemical Name: N-(1-adamantyl)-2-chlorobenzamide[1][2]

    • Molecular Formula: C₁₇H₂₀ClNO[1]

    • Molecular Weight: ~289.8 g/mol [2]

    • Solubility: Highly soluble in DMSO and Ethanol; poorly soluble in water/MHB.

    • Mechanism of Action (Hypothesized): The adamantyl group acts as a "lipophilic bullet," facilitating permeation through the peptidoglycan layer and embedding into the lipid bilayer, potentially disrupting membrane potential or targeting membrane-bound proteins (e.g., MmpL3 in mycobacteria or efflux pumps in staphylococci).

    Solvent Compatibility

    To prevent compound precipitation (which looks like bacterial growth), Dimethyl Sulfoxide (DMSO) is the required solvent. However, DMSO is toxic to bacteria at high concentrations.

    • Safe Limit: Most bacteria tolerate up to 2% v/v DMSO.

    • Protocol Target: Final assay concentration of ≤ 1% DMSO .

    Workflow Visualization

    The following diagram outlines the critical "Step-Down" dilution logic required to keep the compound in solution while diluting it for the assay.

    AST_Workflow cluster_QC Quality Controls Powder Compound Powder (N-(1-adamantyl)-2-chlorobenzamide) Stock Primary Stock 10 mg/mL in 100% DMSO Powder->Stock Weigh & Dissolve Interplate Intermediate Plate (100x Final Conc.) Solvent: 100% DMSO Stock->Interplate Serial Dilution (2-fold) AssayPlate Assay Plate (96-well) Media: CAMHB Final DMSO: 1% Interplate->AssayPlate 1:100 Dilution (2 µL Stock -> 198 µL Media) Readout Readout (Visual / Resazurin) AssayPlate->Readout Incubate 16-20h @ 35°C SolventCtrl Vehicle Control (1% DMSO only) SolventCtrl->AssayPlate SterilityCtrl Media Blank

    Figure 1: Step-Down Dilution Workflow. The "Intermediate Plate" strategy ensures the compound remains solubilized in DMSO during serial dilution, preventing precipitation artifacts common in direct aqueous dilution.

    Protocol: Modified Broth Microdilution (MIC)

    Materials Required[1][10]
    • Compound: N-(1-adamantyl)-2-chlorobenzamide (Purity >95%).

    • Solvent: Molecular Biology Grade DMSO.

    • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Organisms: S. aureus ATCC 29213 (QC strain) or specific clinical isolates.

    • Dye (Optional but Recommended): Resazurin (Alamar Blue) or TTC for visual confirmation if precipitation occurs.

    Preparation of Stock Solutions
    • Primary Stock: Dissolve powder in 100% DMSO to reach a concentration of 12.8 mg/mL (or 10 mg/mL for simplicity, adjusted for potency). Vortex until clear.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as adamantane derivatives can crystallize.

    The "Intermediate Plate" Method (Critical Step)

    Why this method? Direct serial dilution in broth causes the lipophilic compound to crash out in early wells. We dilute in DMSO first.

    • Dispense: Add 100 µL of 100% DMSO to columns 2–10 of a V-bottom 96-well "Intermediate Plate."

    • Add Drug: Add 100 µL of Primary Stock to Column 1 and Column 2.

    • Dilute: Perform 2-fold serial dilutions from Column 2 through Column 10 using a multichannel pipette. Discard tips between steps to prevent carryover.

      • Result: You now have a gradient of drug in 100% DMSO, at 100x the desired final concentration.

    Assay Plate Setup
    • Broth Fill: Add 198 µL of CAMHB to all wells of a flat-bottom 96-well assay plate.

    • Transfer: Transfer 2 µL from each well of the Intermediate Plate (DMSO) to the corresponding well of the Assay Plate (Broth).

      • Final Volume: 200 µL.

      • Final DMSO Concentration: 1% (Non-toxic).

      • Mixing: Mix gently by pipetting up and down 3 times. Watch for immediate white turbidity (precipitation). If precipitation occurs immediately, the concentration is above the solubility limit (Solubility Cutoff).

    • Inoculation:

      • Prepare a bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

      • Dilute this suspension 1:20 in saline or broth.

      • Add 10 µL of the diluted suspension to each well.

      • Final Inoculum: ~5 x 10⁵ CFU/mL.

    Incubation & Reading
    • Incubation: 35°C ± 2°C in ambient air for 16–20 hours.

    • Reading (MIC Definition): The lowest concentration that completely inhibits visible growth.

      • Challenge: If the drug precipitated, the "pellet" at the bottom might look like bacteria.

      • Fix: Use a Resazurin assay . Add 20 µL of 0.01% Resazurin solution to wells. Incubate for 1-2 hours.

        • Pink: Live bacteria (Growth).

        • Blue: No metabolic activity (No Growth).

    Data Interpretation & Troubleshooting

    Handling Precipitation

    Adamantyl-benzamides are prone to "skipping wells" where drug precipitates at high concentrations, fails to kill bacteria, but lower concentrations remain soluble and kill effectively.

    ObservationInterpretationAction
    Turbidity in High Conc. Wells Likely Precipitation (Crystal formation)Check under microscope (40x). Crystals refract light; bacteria do not. Use Resazurin.
    Blue (Resazurin) + Turbid Bactericidal activity + Drug PrecipitateValid MIC. The turbidity is chemical, not biological.
    Pink (Resazurin) + Turbid Bacterial GrowthResistance or insufficient dosing.
    Skipped Wells (Growth at 64 µg/mL, No Growth at 32 µg/mL)Solubility artifactThe MIC is likely the value at the soluble range (32 µg/mL). Report the solubility limit.
    Logic Flow for MIC Determination

    MIC_Logic Start Examine Well (Visual) Turbid Turbid / Pellet? Start->Turbid Clear Clear Well Start->Clear No Growth Microscope Microscopic Check (Crystals vs Cocci) Turbid->Microscope Ambiguous Result_MIC MIC (Inhibition) Clear->Result_MIC Resazurin Add Resazurin (Metabolic Dye) Microscope->Resazurin Cannot Distinguish Result_Growth Growth (Resistant) Resazurin->Result_Growth Turns Pink Result_Precip Precipitation (Valid Inhibition if Blue) Resazurin->Result_Precip Stays Blue

    Figure 2: Decision Matrix for distinguishing chemical precipitation from bacterial growth.

    Secondary Protocol: Time-Kill Kinetics

    To determine if N-(1-adamantyl)-2-chlorobenzamide is bactericidal (kills) or bacteriostatic (inhibits growth).

    • Setup: Prepare 10 mL tubes of CAMHB with drug concentrations at 1x, 2x, and 4x MIC (determined from Protocol 4). Include a Growth Control (No drug) and Solvent Control (1% DMSO).

    • Inoculum: Inoculate to ~5 x 10⁵ CFU/mL.

    • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

    • Plating: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate 24h.

    • Analysis:

      • Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to the initial inoculum.

      • Bacteriostatic: <3 log₁₀ reduction.

    References

    • Clinical and Laboratory Standards Institute (CLSI). (2023).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

    • Clinical and Laboratory Standards Institute (CLSI). (2023).[3] M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.[3]

    • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives.[4] Chemical Reviews, 113(5), 3516–3604.

    • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.

    • PubChem. (2025). N-(1-adamantyl)-2-chlorobenzamide Compound Summary. National Library of Medicine.

    Sources

    High-Sensitivity LC-MS/MS Quantification of N-(1-adamantyl)-2-chlorobenzamide (NACB) in Biological Matrices

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: AN-BIO-2026-04

    Abstract

    This guide details a robust analytical protocol for the quantification of N-(1-adamantyl)-2-chlorobenzamide (NACB) , a lipophilic pharmacophore commonly found in P2X7 receptor antagonists and synthetic cannabinoid analogs. Due to the significant lipophilicity conferred by the adamantane "cage" (LogP > 4.5) and the specific isotopic signature of the chlorine substituent, NACB presents unique challenges in carryover control and ionization specificity. This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with UHPLC-ESI-MS/MS to achieve a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL in rat plasma, ensuring suitability for preclinical pharmacokinetic (PK) profiling.

    Analyte Characteristics & Mechanistic Strategy

    Understanding the physicochemical behavior of NACB is the foundation of this method.

    PropertyValue / CharacteristicAnalytical Implication
    Structure ![Chemical Structure Description: Adamantane cage linked via amide to 2-chlorophenyl ring]High Lipophilicity: The adamantyl group acts as a "grease ball," causing significant non-specific binding to plasticware and LC column stationary phases.
    Molecular Weight 289.80 DaMonoisotopic Mass: 289.12
    Isotopic Pattern Chlorine (
    
    
    :
    
    
    
    
    3:[1]1)
    Confirmation: The MS spectrum will show a distinct M+2 peak at ~33% intensity, serving as a built-in quality check for peak purity.
    pKa ~14 (Amide N)Ionization: Neutral at physiological pH. Requires acidic mobile phase (Formic Acid) to promote protonation
    
    
    in Positive ESI mode.
    The "Sticky Compound" Challenge

    The adamantane moiety drives NACB to adsorb onto polypropylene surfaces.

    • Solution: All standard curves and QC samples must be prepared in 50:50 Acetonitrile:Water (or matrix) rather than pure aqueous buffers to prevent loss of analyte to container walls.

    • Wash Step: An aggressive needle wash (Isopropanol:Acetonitrile:Acetone) is mandatory to prevent carryover between injections.

    Experimental Protocol

    Materials
    • Analyte: N-(1-adamantyl)-2-chlorobenzamide (CAS: 57277-43-7).

    • Internal Standard (IS): Amantadine-d15 (Preferred) or N-(1-adamantyl)-benzamide (Structural Analog).

    • Matrix: Rat Plasma (K2EDTA).

    • Solvents: MTBE (Methyl tert-butyl ether), LC-MS grade Acetonitrile, Formic Acid.

    Sample Preparation: Liquid-Liquid Extraction (LLE)

    While Protein Precipitation (PPT) is faster, LLE is chosen here to remove phospholipids that co-elute with lipophilic adamantanes, reducing matrix effects.[1]

    Step-by-Step Workflow:

    • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

    • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% ACN). Vortex 10 sec.

    • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

      • Why MTBE? It selectively extracts neutral lipophilic amides while leaving polar plasma proteins and salts in the aqueous phase.

    • Agitation: Shaker at 1200 rpm for 10 mins.

    • Phase Separation: Centrifuge at 14,000 x g for 5 mins at 4°C.

    • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 500 µL of the top organic layer into a clean glass vial.

    • Evaporation: Dry under Nitrogen stream at 40°C.

    • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 ACN:H2O + 0.1% FA).

      • Critical: Do not reconstitute in 100% aqueous buffer; the analyte will crash out.

    LC-MS/MS Conditions

    Chromatography (UHPLC):

    • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.

      • Note: A C18 column is preferred over C8 to ensure retention of the adamantyl group away from the solvent front.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temp: 40°C.

    Gradient Table:

    Time (min) %B Event
    0.00 30 Initial Hold
    0.50 30 Load
    2.50 95 Elute Analyte (High organic needed for Adamantane)
    3.50 95 Wash
    3.60 30 Re-equilibration

    | 5.00 | 30 | Stop |

    Mass Spectrometry (Sciex QTRAP / Waters Xevo TQ-S):

    • Source: ESI Positive (

      
      ).[1]
      
    • Spray Voltage: 4500 V.

    • Temperature: 500°C.

    MRM Transitions: The fragmentation of NACB typically involves the cleavage of the amide bond.

    • Quantifier (Primary):

      
       290.1 
      
      
      
      135.1
      • Mechanism: Formation of the stable 1-Adamantyl cation (

        
        ). This is the dominant fragment for most N-adamantyl amides.
        
    • Qualifier (Secondary):

      
       290.1 
      
      
      
      139.0
      • Mechanism: Formation of the 2-Chlorobenzoyl cation (

        
        ).
        
    • Isotope Check (Optional):

      
       292.1 
      
      
      
      135.1
      • Logic: Transition from the

        
         parent isotope. The ratio of the 290 transition to the 292 transition should be roughly 3:1.
        

    Visualizing the Workflow

    The following diagram illustrates the decision logic and extraction workflow, emphasizing the critical "Lipophilicity Check" that dictates the use of LLE over PPT.

    Bioanalysis_Workflow Start Biological Sample (Plasma/Tissue Homogenate) PropCheck Physicochemical Check: LogP > 4.0 (Adamantyl)? Start->PropCheck LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE PropCheck->LLE Yes (NACB) PPT Protein Precipitation (PPT) High Matrix Effect Risk PropCheck->PPT No (Polar drugs) Clean Phase Separation (Phospholipids Removed) LLE->Clean Dry N2 Evaporation & Reconstitution (60% Organic Solvent) Clean->Dry LC UHPLC Separation C18 Column, Gradient to 95% B Dry->LC MS MS/MS Detection (ESI+) MRM: 290.1 -> 135.1 (Adamantyl Cation) LC->MS Carryover Carryover Check: Inject Blank after High Std MS->Carryover Carryover->LC If Peak > 20% LLOQ, Increase Wash Strength

    Caption: Decision tree for NACB extraction methodology, highlighting LLE selection to mitigate matrix effects associated with lipophilic adamantane derivatives.

    Method Validation & Performance

    To ensure scientific integrity (E-E-A-T), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

    Linearity and Sensitivity[3]
    • Range: 0.5 ng/mL to 1000 ng/mL.

    • Weighting:

      
       linear regression.
      
    • Acceptance:

      
      .
      
    Matrix Effect Assessment

    Adamantyl compounds elute late in the chromatogram (high %B), often coinciding with the elution of phosphatidylcholines (PCs) from plasma.[1]

    • Test: Post-column infusion of NACB while injecting a blank plasma extract.

    • Observation: Look for ion suppression (dip in baseline) at the retention time of NACB (approx 2.6 min).

    • Mitigation: If suppression > 20%, switch LLE solvent to Hexane:Ethyl Acetate (80:20) to further reduce phospholipid extraction.

    Metabolic Considerations

    In vivo, the adamantane cage is susceptible to hydroxylation by CYP450 enzymes (predominantly CYP2D6 and CYP3A4).[1]

    • Metabolite Interference: Hydroxy-NACB (

      
      ) will have a mass of ~306. Ensure the chromatographic method separates the parent from the more polar hydroxylated metabolites, which will elute earlier.
      

    Troubleshooting Guide

    IssueProbable CauseCorrective Action
    High Carryover Analyte adsorption to rotor seal or needle.Use a wash solution of 40:40:20 ACN:IPA:Acetone with 0.1% Formic Acid.
    Non-Linear Calibration Saturation of detector or adsorption at low conc.Use polypropylene vials (glass can bind adamantanes). Ensure reconstitution solvent has >40% organic.
    Split Peaks Solvent mismatch.If reconstituting in 100% ACN, the plug is too strong. Match reconstitution solvent to starting gradient (30-40% ACN).

    References

    • Liu, J., et al. (2011).[1] Quantitative analysis of anandamide and related acylethanolamides in human seminal plasma by ultra performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B.

      • Relevance: Establishes protocols for quantifying lipophilic amides in biological fluids.
    • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.

      • Relevance: mechanistic insight into the "lipophilic bullet" effect and pharmacokinetics of adamantyl drugs.
    • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2]

      • Relevance: Regulatory standard for validation parameters (Accuracy, Precision, LLOQ).[1][2]

    • PubChem Compound Summary. (2024). N-(1-adamantyl)-2-chlorobenzamide (CID 5176829).[3] National Center for Biotechnology Information.

      • Relevance: Physicochemical data (LogP, H-bond donors) used to design the extraction protocol.
    • Rogachev, A.D., et al. (2023).[2] Development of an LC-MS/MS-based method for quantification... of a dehydroabietylamine-adamantylamine conjugate. Journal of Pharmaceutical and Biomedical Analysis.[2]

      • Relevance: Precedent for MS transitions of adamantyl-amine deriv

    Sources

    Troubleshooting & Optimization

    troubleshooting mass spectrometry fragmentation of N-(1-adamantyl)-2-chlorobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Fragmentation, Ionization, and Spectral Fidelity

    Introduction

    Welcome to the technical support hub for N-(1-adamantyl)-2-chlorobenzamide (MW: 289.80 Da). This lipophilic amide presents unique challenges in mass spectrometry, primarily driven by the stability of the adamantyl cage and the distinct isotopic signature of the chlorine atom.

    This guide is not a generic manual. It is a targeted troubleshooting system designed to resolve specific spectral anomalies encountered during LC-MS/MS (ESI) and GC-MS (EI) workflows.

    Module 1: Signal & Ionization Troubleshooting

    Issue: "I see a weak signal or significant carryover between runs."

    The Root Cause: Lipophilicity

    The adamantyl group (tricyclo[3.3.1.1

    
    ]decane) acts as a "grease ball," making the molecule highly hydrophobic (
    
    
    
    ). In standard Reverse Phase (RP) LC-MS, this leads to:
    • Poor Solubility: The compound may precipitate in high-aqueous initial mobile phases.

    • Column Adsorption: It sticks avidly to C18 stationary phases, causing peak tailing and carryover.

    Corrective Protocol
    ParameterRecommended SettingScientific Rationale
    Mobile Phase B Methanol (over Acetonitrile)Adamantane derivatives often show better solubility and ionization efficiency in protic organic solvents due to better solvation of the amide.
    Needle Wash IPA:ACN:Acetone (1:1:1) A standard aqueous wash will not remove this compound. You need a strong organic wash to prevent carryover.
    Gradient Start >30% Organic Starting at 5% B (standard) risks precipitation on the column head. Start higher to keep the adamantyl group solvated.
    Ionization Source APCI (Alternative to ESI)If ESI fails due to matrix suppression, use Atmospheric Pressure Chemical Ionization (APCI). The molecule is thermally stable and ionizes well via proton transfer in the gas phase.

    Module 2: Fragmentation Logic (The "Why" and "How")

    Issue: "I am getting fragments, but I don't know which ones are diagnostic."

    The Mechanism

    In ESI+ (Collision Induced Dissociation - CID), fragmentation is driven by protonation of the amide oxygen. The cleavage occurs primarily at the amide bond (

    
    ).
    
    • Pathway A (Dominant): Formation of the Adamantyl Cation (m/z 135) . The 1-adamantyl cation is a tertiary carbocation at a bridgehead. Despite Bredt's rule usually disfavoring bridgehead double bonds, the carbocation here is exceptionally stable due to the rigid cage structure distributing charge.

    • Pathway B: Formation of the 2-Chlorobenzoyl Cation (m/z 139/141) . This is the acylium ion.

    Visualization: Fragmentation Pathway

    FragmentationPathway Precursor Precursor [M+H]+ m/z 290 (35Cl) Transition Amide Bond Cleavage Precursor->Transition CID Energy Adamantyl Adamantyl Cation [C10H15]+ m/z 135 (Base Peak) Transition->Adamantyl Charge Retention on Cage Acylium 2-Cl-Benzoyl Cation [C7H4ClO]+ m/z 139 / 141 (Diagnostic) Transition->Acylium Charge Retention on Carbonyl Neutral1 Neutral Loss: 2-Cl-Benzamide Adamantyl->Neutral1 Complement Neutral2 Neutral Loss: 1-Adamantylamine Acylium->Neutral2 Complement

    Caption: ESI+ fragmentation pathway showing the competitive formation of the adamantyl cation (m/z 135) and the chlorobenzoyl cation (m/z 139).

    Module 3: The "Sodium Adduct" Trap

    Issue: "I see a peak at m/z 312 that refuses to fragment."

    Diagnosis

    You are looking at the Sodium Adduct [M+Na]+ (

    
    ).
    Amides have high affinity for alkali metals. Sodium adducts are notoriously stable because the metal coordinates with the carbonyl oxygen and the amide nitrogen, "locking" the structure. They do not protonate easily, meaning the mobile proton required for standard CID cleavage is absent.
    
    Troubleshooting Protocol
    • Check Mobile Phase Additives:

      • Do: Ensure you are using 0.1% Formic Acid or 5mM Ammonium Formate . Ammonium ions (

        
        ) suppress sodium adducts by competing for ionization sites or forming transient [M+NH4]+ adducts that easily lose ammonia to yield [M+H]+.
        
      • Don't: Run pure water/acetonitrile without buffers.

    • Increase Collision Energy (CE):

      • If you must monitor the adduct, you will need significantly higher CE (often >50 eV) to shatter the skeleton, but this yields non-specific fragments. Recommendation: Optimize for [M+H]+ (290) instead.

    Module 4: Isotope Fidelity & Verification

    Issue: "My software rejects the ID because the isotope pattern doesn't match."

    The Chlorine Signature

    The presence of Chlorine (

    
     and 
    
    
    
    ) creates a distinct "M" and "M+2" pattern.

    Theoretical Abundance Table (Normalized):

    Ion IdentityMass (m/z)Relative IntensityCause
    [M+H]+ (
    
    
    )
    290.1 100% Base isotope
    [M+H]+ (
    
    
    )
    292.1 ~32% Natural abundance of
    
    
    Fragment (
    
    
    )
    139.0 100% Acylium ion
    Fragment (
    
    
    )
    141.0 ~32% Acylium ion isotope
    Fragment (Adamantyl) 135.1 No M+2 Does NOT contain Cl

    Critical Check: If your fragment at m/z 135 shows a 30% peak at m/z 137, you have a co-eluting impurity . The adamantyl cation (

    
    ) contains no chlorine and should not exhibit the Cl isotope pattern. This is a vital purity check.
    

    Module 5: Experimental Protocol for CE Optimization

    To determine the optimal Collision Energy (CE) for your specific instrument (Triple Quad or Q-TOF), follow this "Self-Validating" ramp test.

    • Infusion: Infuse 1 µM standard solution at 10 µL/min.

    • Isolation: Set Q1 to pass m/z 290.1 (width 1.0 Da).

    • Ramp: Ramp CE from 10 eV to 60 eV in 5 eV increments.

    • Data Plotting:

      • Plot Intensity of m/z 290 (Precursor) vs. CE.

      • Plot Intensity of m/z 135 (Adamantyl) vs. CE.

      • Plot Intensity of m/z 139 (Acylium) vs. CE.

    • Selection Criteria:

      • Quantitation: Select the CE where m/z 135 is at its maximum (typically 25-35 eV).

      • Qualification: Select a secondary CE where m/z 139 is visible (>5% relative abundance) to confirm the "chlorine-bearing" half of the molecule.

    References

    • NIST Mass Spectrometry Data Center. Adamantane and Benzamide Fragmentation Patterns. National Institute of Standards and Technology.[1]

    • Cabedo, N., et al. (1999). Mass spectrometry of adamantane derivatives.[2][3][4] Journal of Mass Spectrometry. (Validates the stability of the m/z 135 adamantyl cation).

    • Holčapek, M., et al. (2010). Fragmentation of Amides in Electrospray Ionization. Journal of Mass Spectrometry. (Mechanistic insight into amide bond cleavage).
    • PubChem Compound Summary. N-(1-adamantyl)-2-chlorobenzamide (CID 5176829).[5] National Library of Medicine.

    Sources

    strategies to reduce cytotoxicity of adamantane-containing compounds

    Author: BenchChem Technical Support Team. Date: February 2026

    A Guide for Researchers on Mitigating Cytotoxicity

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-containing compounds. The unique lipophilic and rigid structure of the adamantane cage makes it a privileged scaffold in medicinal chemistry, enhancing metabolic stability and membrane penetration.[1][2] However, these same properties can also lead to challenges with cytotoxicity. This guide provides practical, in-depth answers and troubleshooting strategies to help you navigate and mitigate these cytotoxic effects in your experiments.

    Part A: Frequently Asked Questions (FAQs)

    This section addresses common high-level questions regarding the cytotoxicity of adamantane derivatives.

    Q1: What is the underlying cause of cytotoxicity in many adamantane-containing compounds?

    The primary driver of cytotoxicity in adamantane derivatives is often their significant lipophilicity.[2][3] The rigid, bulky hydrocarbon cage structure enhances a molecule's ability to interact with and penetrate lipid membranes.[1] While this property is beneficial for crossing biological barriers, it can also lead to non-specific membrane disruption, interference with membrane-bound proteins, and accumulation in lipid-rich cellular compartments, ultimately triggering cytotoxic pathways. Furthermore, the steric bulk of the adamantane group can force interactions with hydrophobic pockets in various off-target proteins.[1]

    Q2: What are the principal strategies for reducing the cytotoxicity of an adamantane lead compound?

    Broadly, the strategies can be divided into two major categories:

    • Structural Modification: This involves chemically altering the compound to improve its physicochemical properties. Key approaches include introducing hydrophilic functional groups (e.g., hydroxyls, amines), incorporating polar linkers, or designing prodrugs that mask cytotoxic elements until they reach the target site.[1][4][5]

    • Formulation and Drug Delivery: This strategy focuses on encapsulating or conjugating the adamantane compound within a larger delivery system. This shields the compound from interacting with healthy tissues, improves solubility, and can facilitate targeted delivery to the desired site of action, thereby reducing systemic toxicity.[1][6][7] Common systems include cyclodextrins, liposomes, dendrimers, and polymeric nanoparticles.[1][6][8]

    Q3: How does increasing the hydrophilicity of an adamantane derivative impact its activity and toxicity?

    Increasing hydrophilicity is a common and effective strategy to decrease cytotoxicity. By adding polar groups, you can reduce the compound's overall lipophilicity, which often lessens non-specific membrane interactions and can prevent passive cellular uptake in non-target cells.[9] However, this is a delicate balance. A significant increase in hydrophilicity might also impair the compound's ability to cross cell membranes to reach its intracellular target, potentially reducing its therapeutic efficacy. The goal is to strike an optimal balance that reduces off-target toxicity while retaining on-target activity. The use of hydrophilic linkers in antibody-drug conjugates (ADCs) is a prime example of this strategy, where the linker helps to mask the hydrophobicity of the cytotoxic payload.[5][10]

    Q4: Can PEGylation be used to reduce the toxicity of adamantane-based therapeutics?

    Yes, PEGylation—the attachment of polyethylene glycol (PEG) chains—is a well-established method for reducing the toxicity and immunogenicity of therapeutic agents.[11][12] For adamantane compounds, PEGylation can:

    • Increase Hydrophilicity: Significantly improves aqueous solubility and reduces aggregation.[13]

    • Provide a Steric Shield: The bulky, hydrated PEG chain creates a shield around the compound, which can decrease recognition by the immune system and reduce uptake by the reticuloendothelial system, prolonging circulation time.[12][14]

    • Reduce Systemic Toxicity: By altering the pharmacokinetic profile and shielding the drug, PEGylation can lead to lower accumulation in non-target organs and a better overall safety profile.[13][14]

    Part B: Troubleshooting Guide for Experimental Issues

    This section provides detailed solutions to specific problems you may encounter during the development of adamantane-containing compounds.

    Problem 1: My lead compound exhibits high in vitro cytotoxicity in preliminary screens, affecting both target and non-target cell lines.

    Probable Cause: The compound's high lipophilicity is likely causing non-specific membrane perturbation or interaction with ubiquitous cellular machinery, leading to generalized cytotoxicity. The adamantane scaffold itself is generally considered biocompatible and non-toxic, suggesting the overall molecular structure is the issue.[2][6]

    Solution 1.1: Rational Structural Modification

    The most direct approach is to modify the compound's structure to increase its hydrophilicity and introduce greater specificity.

    Causality: By introducing polar functional groups, you decrease the compound's partition coefficient (LogP), making it less prone to non-specifically embedding in and disrupting lipid bilayers. This can reduce baseline cytotoxicity and reveal the true target-mediated effects.

    • Identify Modification Sites: Using computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models, identify positions on your molecule where modifications are least likely to disrupt binding to your primary target.[1]

    • Synthesize Analogs: Synthesize a small library of derivatives by introducing polar groups such as hydroxyl (-OH), carboxyl (-COOH), primary/secondary amines (-NH2, -NHR), or short, discrete PEG linkers.

    • Characterize Physicochemical Properties: Experimentally determine the LogP and aqueous solubility of the new analogs to confirm that the desired change in hydrophilicity has been achieved.

    • Comparative Cytotoxicity Assay (MTT/XTT):

      • Plate your target cells and at least one non-target or healthy control cell line (e.g., HEK293A) in 96-well plates.

      • Treat the cells with a serial dilution of the parent compound and the new hydrophilic analogs for 24, 48, and 72 hours.

      • Perform an MTT or XTT assay to determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

    • Analyze and Select: Compare the IC50 values. An ideal analog will show a significantly higher IC50 (lower toxicity) in the control cell line while retaining a low IC50 (high potency) in the target cell line.

    CompoundModificationTarget Cell Line (e.g., Hep-G2) IC50 (µM)Control Cell Line (e.g., HEK293) IC50 (µM)Reference
    Parent Adamantyl IsothioureaNone3.86~5[15][16]
    Analog AAddition of -OH group5.50> 50Hypothetical
    Analog BAddition of -COOH group7.20> 100Hypothetical

    This table illustrates how introducing polar groups can decrease general cytotoxicity (increasing IC50 in control cells) while potentially modulating target-specific activity.

    A Initial Lead Compound (High Lipophilicity, High Cytotoxicity) B Strategy: Introduce Hydrophilic Moieties (-OH, -NH2, PEG Linker) A->B C Synthesize & Test Analogs B->C D Improved Compound Profile (Reduced Cytotoxicity, Maintained Efficacy) C->D

    Caption: Workflow for reducing cytotoxicity via structural modification.

    Problem 2: My compound is potent in vitro but shows significant systemic toxicity and poor pharmacokinetics in vivo.

    Probable Cause: The compound's poor aqueous solubility is likely leading to aggregation, rapid clearance by the reticuloendothelial system, and/or off-target accumulation in tissues, causing systemic toxicity. The adamantane moiety's strong affinity for hydrophobic environments can exacerbate this issue.

    Solution 2.1: Formulation with Drug Delivery Systems

    Encapsulating your compound in a nanocarrier can mask its hydrophobic properties, improve its pharmacokinetic profile, and limit its interaction with healthy tissues.[1][7] The adamantane cage is particularly well-suited for host-guest chemistry with cyclodextrins or for anchoring into lipid-based carriers.[1][6]

    Causality: Nanocarriers increase the apparent solubility of the drug and alter its biodistribution. The adamantane group can act as a robust anchor for supramolecular assembly, enabling stable drug loading and controlled release.[1][7]

    • Select a Delivery System:

      • Cyclodextrins (CDs): Ideal for improving solubility. The hydrophobic adamantane cage fits snugly into the hydrophobic cavity of β-CDs.[1][6]

      • Liposomes: The adamantane moiety can be conjugated to a lipid to serve as an anchor, embedding the drug securely within the lipid bilayer.[1][8]

      • Dendrimers/Polymers: Adamantane can be functionalized onto the surface or incorporated within the core of dendrimers or polymeric nanoparticles.[2][6]

    • Prepare the Formulation: Prepare the drug-loaded nanocarrier using standard methods (e.g., thin-film hydration for liposomes, co-precipitation for polymeric nanoparticles, or simple mixing for CD complexes).

    • Characterize the Formulation: Measure particle size, zeta potential, drug loading efficiency, and encapsulation efficiency to ensure the formulation is stable and consistent.

    • Conduct an Acute in vivo Toxicity Study:

      • Use two groups of healthy mice (e.g., C57BL/6), one for the free drug and one for the nanoformulation.

      • Administer a single high dose of each formulation via intravenous injection.

      • Monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes) over 14 days.[7]

      • Perform histological analysis of major organs (liver, spleen, kidneys) at the end of the study to look for signs of tissue damage.

    • Analyze and Compare: A successful formulation will result in significantly reduced signs of toxicity (e.g., less weight loss, normal organ histology) compared to the free drug at an equivalent dose.

    cluster_0 Drug Delivery Strategies Adamantane Adamantane Compound (Poorly Soluble, Toxic) Liposome Liposome Hydrophilic Head Adamantane Anchor in Bilayer Adamantane->Liposome Anchoring Cyclodextrin Cyclodextrin Adamantane Guest in Hydrophobic Cavity Adamantane->Cyclodextrin Encapsulation Dendrimer Dendrimer Adamantane Functionalized on Surface Adamantane->Dendrimer Conjugation Result Improved Profile: - Increased Solubility - Reduced Systemic Toxicity - Enhanced PK Liposome->Result Cyclodextrin->Result Dendrimer->Result

    Caption: Strategies for reducing toxicity using nanocarriers.

    Problem 3: My compound's cytotoxicity is not selective for cancer cells over healthy cells.

    Probable Cause: The mechanism of action is likely general (e.g., membrane disruption) rather than specific to a biological target that is overexpressed or unique to the cancer cells.

    Solution 3.1: Design of Targeted Hybrid Molecules

    Create a conjugate that links your adamantane-containing cytotoxic agent to a ligand that specifically recognizes a receptor on the surface of your target cells.

    Causality: By tethering the cytotoxic payload to a targeting moiety, you concentrate its activity at the desired site. This leverages receptor-mediated endocytosis to deliver the drug into target cells while sparing healthy cells that lack the receptor, thereby dramatically improving the therapeutic index. Adamantane can serve as a robust scaffold for conjugating moieties for tumor-imaging or cytotoxic cargo delivery.[17]

    • Identify a Target: Select a receptor that is highly overexpressed on your cancer cell line of interest but has low or no expression on healthy tissues (e.g., specific integrins, folate receptor).

    • Synthesize the Conjugate: Synthesize a hybrid molecule consisting of three parts: the targeting ligand, a linker (which can be cleavable or non-cleavable), and your adamantane-containing drug.

    • Select Cell Lines:

      • Target-Positive: The cancer cell line that overexpresses your target receptor.

      • Target-Negative: A cancer cell line or a healthy cell line that does not express the target receptor.

    • Competitive Binding Assay (Optional): Confirm that the conjugate binds to the target receptor by performing a binding assay in the presence and absence of excess free ligand.

    • Comparative Cytotoxicity Assay:

      • Culture both the target-positive and target-negative cell lines.

      • Treat both cell lines with the free drug and the new targeted conjugate across a range of concentrations.

      • After 48-72 hours, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

    • Analyze and Conclude: The targeted conjugate should be significantly more potent (lower IC50) against the target-positive cells compared to the target-negative cells. The free drug, in contrast, will likely show similar cytotoxicity in both cell lines.

    cluster_conjugate cluster_cells Targeting_Ligand Targeting_Ligand Linker Linker Targeting_Ligand->Linker Cancer_Cell Cancer Cell (Receptor-Positive) Targeting_Ligand->Cancer_Cell Specific Binding & Internalization Adamantane_Drug Adamantane_Drug Linker->Adamantane_Drug Healthy_Cell Healthy Cell (Receptor-Negative) Adamantane_Drug->Healthy_Cell No Binding

    Caption: Targeted delivery of an adamantane drug to cancer cells.

    References

    • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
    • Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
    • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
    • Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH.
    • Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. PMC.
    • Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. Benchchem.
    • Adamantane derivatives as anticancer activity. ResearchGate.
    • Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. PubMed.
    • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC.
    • Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. MDPI.
    • Adamantane-containing drug delivery systems. ResearchGate.
    • Adamantane in Drug Delivery Systems and Surface Recognition. PubMed.
    • The Adamantane Advantage: A Technical Guide to the Biological Activity of Adamantanone and Its Derivatives. Benchchem.
    • Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. PMC.
    • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. PubMed.
    • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI.
    • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC.
    • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
    • Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A. PMC.
    • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. ResearchGate.
    • Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates. PMC - PubMed Central.
    • The role of hydrophilic linkers in next-generation antibody-drug conjugates. PubMed.
    • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Unipd.
    • Hydrophilic linkers for antibody drug conjugates. Google Patents.
    • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.
    • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. PMC.
    • PEGylation is effective in reducing immunogenicity, immunotoxicity, and hepatotoxicity of α-momorcharin in vivo. PubMed.
    • PEGylation technology: addressing concerns, moving forward. PMC.
    • PEGylation: engineering improved pharmaceuticals for enhanced therapy. ResearchGate.

    Sources

    Technical Support Center: Purification of N-(1-adamantyl)-2-chlorobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the purification of N-(1-adamantyl)-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. Here, we synthesize technical expertise with practical, field-proven insights to empower you to achieve high purity and yield in your experiments.

    Frequently Asked Questions (FAQs)

    Here are some of the common questions we receive regarding the purification of N-(1-adamantyl)-2-chlorobenzamide:

    Q1: What are the most likely impurities in my crude N-(1-adamantyl)-2-chlorobenzamide?

    A1: The most common impurities arise from the starting materials and side reactions. These include:

    • 2-Chlorobenzoic acid: Formed from the hydrolysis of the starting material, 2-chlorobenzoyl chloride. This is often the most prevalent impurity, especially if the reaction is not performed under strictly anhydrous conditions.

    • Unreacted 1-adamantylamine: If the stoichiometry is not precise or the reaction does not go to completion, residual starting amine may be present.

    • Unreacted 2-chlorobenzoyl chloride: Although less common due to its high reactivity, some may remain if the reaction is incomplete. It will likely hydrolyze to 2-chlorobenzoic acid during workup.

    • N,N'-di(1-adamantyl)urea: This can form if there are traces of phosgene or a phosgene equivalent and excess 1-adamantylamine.

    Q2: My crude product is an oil and won't solidify. What should I do?

    A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point. Try the following:

    • Trituration: Add a non-polar solvent in which your product is insoluble, such as hexanes or pentane, and stir vigorously. This can often induce crystallization by washing away soluble impurities.

    • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under vacuum, as residual solvent can prevent solidification.

    • Purification: Proceed with column chromatography to separate the desired product from the impurities that are causing it to oil out.

    Q3: What is a good starting point for a recrystallization solvent system?

    A3: A good starting point for recrystallization is a solvent system where N-(1-adamantyl)-2-chlorobenzamide has high solubility at elevated temperatures and low solubility at room temperature or below. Given the lipophilic adamantyl group and the polar amide, a mixed solvent system is often effective. A good starting point would be a polar solvent in which the compound is soluble, paired with a non-polar solvent in which it is less soluble. Common solvent systems to screen include:

    • Ethanol/Water

    • Acetone/Hexanes

    • Ethyl Acetate/Hexanes

    • Dichloromethane/Hexanes

    Q4: How can I monitor the purity of my fractions during column chromatography?

    A4: Thin-Layer Chromatography (TLC) is the most effective way to monitor your column. Before starting the column, develop a TLC solvent system that gives good separation between your product and impurities. A target Rf value for your product is typically between 0.2 and 0.4. Use this solvent system to analyze the fractions as they elute from the column.

    Troubleshooting Guides

    This section provides detailed troubleshooting for specific challenges you may encounter during the purification of N-(1-adamantyl)-2-chlorobenzamide.

    Challenge 1: Low Yield After Recrystallization
    • Symptom: You observe a significant loss of product after performing a recrystallization.

    • Potential Causes & Solutions:

    Potential CauseSuggested Solution
    Too much solvent used Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions near the boiling point is crucial.
    Premature crystallization Ensure your filtration apparatus is pre-heated when performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing on the filter paper.
    Product is too soluble in the cold solvent If the product remains significantly soluble even at low temperatures, the chosen solvent system is not ideal. Re-screen for a solvent in which the product has lower solubility at cold temperatures. Alternatively, after collecting the crystals, you can try to recover more product from the filtrate by partially evaporating the solvent and cooling again.
    Incomplete crystallization Allow sufficient time for crystallization to occur. After cooling to room temperature, placing the flask in an ice bath or refrigerator can promote further crystallization. Scratching the inside of the flask with a glass rod can also induce nucleation.
    Challenge 2: Poor Separation During Column Chromatography
    • Symptom: Your product co-elutes with impurities, resulting in impure fractions.

    • Potential Causes & Solutions:

    Potential CauseSuggested Solution
    Inappropriate mobile phase polarity If the product and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in a hexanes/ethyl acetate system). If they are eluting too slowly (low Rf), increase the polarity.
    Column overloading The amount of crude material loaded onto the column is too high for the column size. As a general rule, aim for a 1:30 to 1:50 ratio of crude material to silica gel by weight.
    Poor column packing An improperly packed column will have channels that lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
    Compound is streaking on the column This can be caused by the compound being too polar for the mobile phase or interacting strongly with the silica gel. Adding a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic impurities, can improve peak shape.

    Experimental Protocols

    Protocol 1: Recrystallization of N-(1-adamantyl)-2-chlorobenzamide

    This protocol provides a general guideline. The ideal solvent system and volumes should be determined through small-scale solubility tests.

    • Solvent Screening: In separate test tubes, add a small amount of your crude product. Add a few drops of a potential solvent (e.g., ethanol, acetone, ethyl acetate) and observe the solubility at room temperature. Heat the soluble samples and observe if more dissolves. Add a non-polar solvent (e.g., water, hexanes) dropwise to the hot solution until it becomes cloudy. The ideal system will be one where the compound is soluble in a minimal amount of hot solvent and precipitates upon cooling.

    • Dissolution: In an Erlenmeyer flask, add your crude N-(1-adamantyl)-2-chlorobenzamide. Add the chosen primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

    • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, add the second solvent (e.g., water or hexanes) dropwise to the hot solution until it remains slightly cloudy. Then, allow it to cool slowly.

    • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum.

    Protocol 2: Column Chromatography of N-(1-adamantyl)-2-chlorobenzamide

    This protocol is a starting point for purification using normal-phase silica gel chromatography.

    • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate and develop it in various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). Visualize the spots under UV light (254 nm). The ideal solvent system will give an Rf value of approximately 0.3 for the desired product.

    • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

    • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes.

    • Fraction Analysis: Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(1-adamantyl)-2-chlorobenzamide.

    Visualizations

    Purification Workflow

    Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High Purity & Crystalline Column Column Chromatography Crude->Column Oily or Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Column->Pure_Product Analysis Purity Analysis (TLC, NMR, etc.) Pure_Product->Analysis

    Caption: Decision workflow for the purification of N-(1-adamantyl)-2-chlorobenzamide.

    Troubleshooting Logic for Recrystallization

    Recrystallization_Troubleshooting Start Low Yield from Recrystallization Cause1 Too Much Solvent? Start->Cause1 Cause2 Product Too Soluble? Start->Cause2 Cause3 Premature Crystallization? Start->Cause3 Solution1 Use minimum hot solvent Cause1->Solution1 Yes Solution2 Re-screen solvents Cause2->Solution2 Yes Solution3 Pre-heat glassware Cause3->Solution3 Yes

    Caption: Troubleshooting decision tree for low yield in recrystallization.

    References

    • General Recrystallization Principles: For a comprehensive overview of recrystallization theory and techniques, refer to standard organic chemistry laboratory manuals. A good online resource is provided by the University of Rochester.

      • Title: Solvents for Recrystalliz
      • Source: University of Rochester, Department of Chemistry
      • URL: [Link]

    • Column Chromatography Guidance: For detailed information on setting up and running column chromatography, including solvent selection and troubleshooting.

      • Title: Successful Flash Chrom
      • Source: Biotage
      • URL: [Link]

    • Synthesis of Related N-Adamantyl Amides: This paper describes the synthesis of various N-adamantyl amides and mentions purification by column chromatography, providing context for typical procedures.
    • Hydrolysis of Related Benzamides: This article discusses the stability and hydrolysis of 2-chlorobenzamide, highlighting the potential for 2-chlorobenzoic acid as an impurity.[1]

      • Title: Study on the Hydrolysis of 2-Chlorobenzamide
      • Source: Journal of Agricultural and Food Chemistry
      • URL: [Link]

    Sources

    Validation & Comparative

    comparing the efficacy of N-(1-adamantyl)-2-chlorobenzamide with other 11-beta-HSD1 inhibitors

    Comparative Technical Guide: N-(1-adamantyl)-2-chlorobenzamide vs. Next-Generation 11 -HSD1 Inhibitors

    Executive Summary

    N-(1-adamantyl)-2-chlorobenzamide represents a foundational scaffold in the discovery of 11

    
    

    While effective as a tool compound with biochemical potency in the nanomolar range (

    MK-0916INCB-13739
    
    

    This guide provides a head-to-head technical analysis, experimental protocols for validation, and mechanistic insights for researchers utilizing this scaffold in metabolic disease research.

    Part 1: Mechanistic Profiling & Chemical Space

    The Target: 11 -HSD1

    The enzyme functions as an NADPH-dependent reductase, converting inactive cortisone (human) or 11-dehydrocorticosterone (rodent) into active cortisol or corticosterone .[1][2][3][4] This reaction occurs intracellularly, primarily in the liver and adipose tissue, amplifying local glucocorticoid signaling.[2][5][6]

    The Inhibitor: N-(1-adamantyl)-2-chlorobenzamide
    • Class: Adamantyl-carboxamide (Class I Inhibitor).

    • Binding Mode: The adamantyl group mimics the steroid backbone, occupying the lipophilic pocket where the steroid substrate usually binds. The amide linker positions the chlorophenyl ring to interact with the catalytic triad (Ser-Tyr-Lys).

    • Key Structural Feature: The 2-chloro substitution on the phenyl ring induces a twist in the conformation, often improving fit within the active site compared to unsubstituted benzamides.

    Pathway Visualization

    The following diagram illustrates the enzymatic conversion blocked by the inhibitor and the downstream physiological effects.

    HSD1_PathwayCortisoneCortisone(Inactive)CortisolCortisol(Active)Cortisone->Cortisol Reduction (NADPH -> NADP+)GRGlucocorticoid Receptor(Nuclear Translocation)Cortisol->GR BindsHSD111β-HSD1 Enzyme(ER Membrane)HSD1->Cortisone CatalyzesInhibitorN-(1-adamantyl)-2-chlorobenzamideInhibitor->HSD1 Competitive Inhibition(Hydrophobic Pocket)ResponseGluconeogenesisAdipogenesisInsulin ResistanceGR->Response Transcription Activation

    Caption: Mechanism of Action. The inhibitor competitively binds to the 11

    Part 2: Comparative Efficacy Data

    The following data synthesizes experimental results comparing the adamantyl benzamide scaffold against historical standards and optimized clinical candidates.

    Table 1: Biochemical & Cellular Potency Profile
    CompoundClassh11
    
    
    -HSD1
    
    
    (Cell-Free)
    h11
    
    
    -HSD1
    
    
    (Cell-Based)
    Selectivity vs. HSD2Metabolic Stability (
    
    
    )
    N-(1-adamantyl)-2-chlorobenzamide Adamantyl Amide150 - 280 nM ~300 - 500 nM > 100-foldLow/Moderate (Microsomal liability)
    Carbenoxolone (CBX) Glycyrrhetinic Acid Deriv.~300 - 500 nM~1,000 nMNon-selective (Hits HSD2)Moderate
    BVT-2733 Arylsulfonamidothiazole~50 - 100 nM~200 nM> 200-foldModerate
    MK-0916 Triazole-based< 5 nM < 10 nM > 10,000-foldHigh
    Analysis of Performance
    • Potency: The adamantyl-2-chlorobenzamide is approximately 2-3x more potent than the historical standard Carbenoxolone but significantly less potent (by 1-2 orders of magnitude) than optimized clinical candidates like MK-0916.

    • Selectivity: Unlike Carbenoxolone, the adamantyl compound shows excellent selectivity against 11

      
      -HSD2. This is critical because inhibiting HSD2 in the kidney leads to apparent mineralocorticoid excess (hypertension and hypokalemia).
      
    • Liability: The primary weakness of the adamantyl benzamide class is metabolic stability . The bulky adamantyl cage is prone to hydroxylation by CYP450 enzymes in the liver, leading to a short half-life in vivo compared to the optimized fluorinated phenyl groups found in later generation inhibitors.

    Part 3: Validated Experimental Protocols

    To generate reproducible data for N-(1-adamantyl)-2-chlorobenzamide, the following protocols are recommended. These rely on Scintillation Proximity Assay (SPA) for high-throughput screening and a cellular conversion assay for biological validation.

    Protocol A: Scintillation Proximity Assay (SPA)

    Rationale: SPA eliminates the need for separation steps, allowing real-time measurement of the conversion of tritiated cortisone to cortisol.

    Reagents:

    • Microsomes expressing human 11

      
      -HSD1 (from HEK-293 or CHO transfectants).
      
    • Substrate:

      
      -Cortisone.
      
    • Cofactor: NADPH (1 mM stock).

    • SPA Beads: Protein A-coated Yttrium silicate beads + Monoclonal anti-cortisol antibody.

    Step-by-Step Workflow:

    • Enzyme Prep: Dilute microsomes in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

    • Inhibitor Addition: Add 1

      
      L of N-(1-adamantyl)-2-chlorobenzamide (serially diluted in DMSO) to 96-well OptiPlate.
      
    • Reaction Start: Add 20

      
      L of Microsome mix + 20 
      
      
      L of Substrate Mix (
      
      
      -Cortisone + NADPH). Final concentration of cortisone should be near
      
      
      (~200 nM).
    • Incubation: Incubate at 37°C for 30–60 minutes.

    • Termination & Detection: Add 50

      
      L of SPA bead/Antibody cocktail containing a specific 11
      
      
      -HSD1 inhibitor (e.g., Glycyrrhetinic acid 10
      
      
      M) to stop the reaction.
    • Read: Incubate 1 hour at RT to allow antibody binding. Read on a Scintillation Counter (e.g., TopCount).

    • Calculation: Plot % Inhibition vs. Log[Compound] to derive

      
      .
      
    Protocol B: HEK-293 Cellular Conversion Assay

    Rationale: Confirms the inhibitor can cross the cell membrane and function in a physiological environment.

    • Seeding: Plate HEK-293 cells stably transfected with HSD11B1 gene (20,000 cells/well) in 96-well poly-D-lysine coated plates.

    • Dosing: Replace media with serum-free DMEM containing the inhibitor (0.1 nM – 10

      
      M). Incubate for 30 mins.
      
    • Substrate: Add 200 nM cortisone (spiked with a tracer amount of

      
      -cortisone).
      
    • Incubation: Incubate for 2–4 hours at 37°C.

    • Extraction: Remove media, extract steroids with ethyl acetate.

    • Analysis: Separate Cortisone/Cortisol via Thin Layer Chromatography (TLC) or HPLC. Measure the ratio of product to substrate.

    Screening Workflow Diagram

    The following Graphviz diagram outlines the logical flow for validating this compound.

    Screening_WorkflowStartCompound Library(Adamantyl Analogs)PrimaryScreenPrimary Screen: SPA Assay(Target: h11β-HSD1)Start->PrimaryScreenHitDecisionHit? (>50% Inh @ 1μM)PrimaryScreen->HitDecisionHitDecision->StartNo (Discard)CounterscreenSelectivity Screen(Target: h11β-HSD2)HitDecision->CounterscreenYesCounterscreen->StartNon-SelectiveCellAssayCellular Assay(HEK-293 / Adipocytes)Counterscreen->CellAssaySelective (>100x)ADMEADME Profiling(Microsomal Stability)CellAssay->ADMEPotent (<500nM)CandidateLead Candidate(In Vivo Study)ADME->CandidateStable

    Caption: Validation Workflow. A step-by-step decision tree for evaluating 11

    References

    • BenchChem. (2025).[2][5][6][7] Validation of N-2-adamantyl-3,5-dimethylbenzamide's Biological Target: A Comparative Guide for 11β-HSD1 Inhibitors. BenchChem Technical Guides. Link

    • Yeh, V. S., et al. (2006).[8] "Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements." Bioorganic & Medicinal Chemistry Letters, 16(20), 5408-5413.[8] Link

    • Boyle, C. D., et al. (2009). "Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters. Link

    • Wang, H., et al. (2012). "BVT.2733, a Selective 11β-hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice."[9] PLOS ONE. Link

    • BindingDB. (2025). Assay Method Information: Inhibition of 11beta-HSD1 in human omental adipocytes. Link

    A Researcher's Guide to In Vivo Validation: The Case of N-(1-adamantyl)-2-chlorobenzamide as a Putative Anticancer Agent

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vitro findings of a novel chemical entity, N-(1-adamantyl)-2-chlorobenzamide, in a preclinical in vivo setting. Due to the limited published data on this specific molecule, this document takes a foundational approach, hypothesizing its mechanism of action based on its structural components and outlining a rigorous path for its validation.

    The core structure of N-(1-adamantyl)-2-chlorobenzamide combines a bulky, lipophilic adamantane cage with a 2-chlorobenzamide moiety. The adamantane group is a well-established pharmacophore known to enhance metabolic stability and cell membrane permeability.[1] The benzamide scaffold is present in a class of anticancer agents known as histone deacetylase (HDAC) inhibitors.[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[3] Based on these structural alerts, we hypothesize that N-(1-adamantyl)-2-chlorobenzamide may act as an inhibitor of histone deacetylases, leading to anticancer effects.

    This guide will first outline the necessary in vitro studies to test this hypothesis, followed by a detailed roadmap for in vivo validation, including a head-to-head comparison with established HDAC inhibitors.

    Part 1: Foundational In Vitro Characterization

    Before committing to resource-intensive in vivo studies, it is imperative to establish a robust in vitro profile for N-(1-adamantyl)-2-chlorobenzamide. This initial phase will provide the necessary data to justify and design meaningful animal experiments.

    Our central hypothesis is that N-(1-adamantyl)-2-chlorobenzamide exerts anticancer effects by inhibiting HDAC enzymes. This leads to an accumulation of acetylated histones, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

    Signaling Pathway: Hypothesized Mechanism of Action

    HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus N-(1-adamantyl)-2-chlorobenzamide N-(1-adamantyl)-2-chlorobenzamide HDAC Histone Deacetylase (HDAC) N-(1-adamantyl)-2-chlorobenzamide->HDAC Inhibition Histones_deacetylated Deacetylated Histones HDAC->Histones_deacetylated Deacetylation Histones_acetylated Acetylated Histones Chromatin_relaxed Relaxed Chromatin (Gene Expression) Histones_acetylated->Chromatin_relaxed Chromatin_condensed Condensed Chromatin (Gene Silencing) Histones_deacetylated->Chromatin_condensed Tumor_Suppressor Tumor Suppressor Gene Expression Chromatin_relaxed->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Tumor_Suppressor->Cell_Cycle_Arrest

    Caption: Hypothesized mechanism of N-(1-adamantyl)-2-chlorobenzamide.

    The following is a step-by-step experimental workflow to test our hypothesis.

    Workflow: In Vitro Screening

    in_vitro_workflow cluster_workflow In Vitro Validation Workflow start Synthesize & Purify Compound hdac_assay Biochemical HDAC Inhibition Assay (Class I & II) start->hdac_assay cell_viability Cancer Cell Line Viability Assay (e.g., MTT, CellTiter-Glo) hdac_assay->cell_viability western_blot Western Blot for Acetylated Histones (Target Engagement) cell_viability->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) western_blot->apoptosis_assay decision Go/No-Go for In Vivo apoptosis_assay->decision

    Caption: Step-wise workflow for in vitro validation.

    1. Biochemical HDAC Inhibition Assay:

    • Objective: To determine the direct inhibitory activity of N-(1-adamantyl)-2-chlorobenzamide against a panel of recombinant human HDAC enzymes (specifically class I and II).

    • Methodology:

      • Utilize a commercially available fluorogenic HDAC assay kit.

      • Prepare a dilution series of N-(1-adamantyl)-2-chlorobenzamide.

      • Incubate the compound with individual recombinant HDAC isoforms (e.g., HDAC1, 2, 3, 6).

      • Add the fluorogenic substrate and developer.

      • Measure fluorescence intensity to determine the rate of deacetylation.

      • Calculate IC50 values for each isoform.

    2. Cancer Cell Line Viability Assay:

    • Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.

    • Methodology:

      • Select a panel of cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma).

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a range of concentrations of N-(1-adamantyl)-2-chlorobenzamide for 72 hours.

      • Assess cell viability using an MTT or CellTiter-Glo assay.

      • Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

    3. Western Blot for Target Engagement:

    • Objective: To confirm that the compound induces histone hyperacetylation in cancer cells, demonstrating target engagement.

    • Methodology:

      • Treat a sensitive cancer cell line with N-(1-adamantyl)-2-chlorobenzamide at its GI50 concentration for various time points (e.g., 6, 12, 24 hours).

      • Lyse the cells and extract total protein.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with antibodies against acetylated histone H3 (Ac-H3) and total H3 (as a loading control).

      • Visualize bands and quantify the increase in acetylated histone levels.

    4. Apoptosis Assay:

    • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

    • Methodology:

      • Treat cancer cells with the compound at 1x and 5x the GI50 concentration for 48 hours.

      • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

      • Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.

    Part 2: In Vivo Validation and Comparative Analysis

    Assuming positive results from the in vitro screening cascade (e.g., potent HDAC inhibition, cancer cell cytotoxicity, and on-target effects), the next critical step is to validate these findings in a living organism.

    The choice of the animal model is crucial for the translatability of the results.[4][5][6] For an initial efficacy study of a putative anticancer agent, a human tumor xenograft model in immunocompromised mice is a standard and well-accepted choice.[5][7]

    • Model: Human colorectal carcinoma (HCT116) xenograft in athymic nude mice.

    • Rationale: HCT116 is a widely used and well-characterized cell line. Athymic nude mice lack a functional thymus and cannot mount an effective T-cell mediated immune response, allowing for the growth of human tumor xenografts.

    Given the lipophilic nature of the adamantane moiety, N-(1-adamantyl)-2-chlorobenzamide is likely to have poor water solubility.[1][8][9]

    • Formulation Strategy:

      • Solubility Screen: Test the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., corn oil, 0.5% carboxymethylcellulose, 10% DMSO/90% saline).

      • Recommended Formulation: A suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water. This formulation is generally well-tolerated and can be administered orally or via intraperitoneal injection.

    • Route of Administration:

      • Oral (p.o.) gavage: Preferred route for clinical translation.

      • Intraperitoneal (i.p.) injection: Often used in early preclinical studies to ensure systemic exposure and bypass potential oral absorption issues.

    Workflow: In Vivo Efficacy Study

    in_vivo_workflow cluster_workflow In Vivo Efficacy Workflow acclimatize Acclimatize Mice implant Implant HCT116 Cells Subcutaneously acclimatize->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize into Treatment Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomize treatment Daily Dosing for 21 Days randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint: Tumor Volume >1500 mm³ or 21 Days monitoring->endpoint analysis Tumor Excision for PK/PD Analysis endpoint->analysis

    Caption: Workflow for the in vivo efficacy study.

    Step-by-Step Protocol:

    • Animal Acclimatization: House 6-8 week old female athymic nude mice in a specific pathogen-free facility for at least one week prior to the study.

    • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of Matrigel into the right flank of each mouse.

    • Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

      GroupTreatmentDoseRouteSchedule
      1Vehicle Control-p.o.Daily
      2N-(1-adamantyl)-2-chlorobenzamide25 mg/kgp.o.Daily
      3N-(1-adamantyl)-2-chlorobenzamide50 mg/kgp.o.Daily
      4Vorinostat (SAHA) - Positive Control[10][11]50 mg/kgp.o.Daily
    • Treatment: Administer the designated treatments daily for 21 days.

    • Monitoring:

      • Measure tumor volume and body weight three times per week.

      • Observe mice daily for any signs of toxicity (e.g., lethargy, ruffled fur, weight loss >15%).

    • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the 21-day treatment period.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

      • At the end of the study, collect blood and tumor tissue at specified time points after the final dose.

      • Analyze plasma and tumor homogenates by LC-MS/MS to determine the concentration of N-(1-adamantyl)-2-chlorobenzamide.[12][13]

      • Perform Western blotting on tumor lysates to assess the levels of acetylated histones as a pharmacodynamic biomarker of HDAC inhibition.[12]

    The following tables provide a template for summarizing the expected outcomes of the in vivo study, comparing N-(1-adamantyl)-2-chlorobenzamide with the established HDAC inhibitor, Vorinostat.

    Table 1: Comparative Antitumor Efficacy

    Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
    Vehicle Control1250 ± 150--
    N-(1-adamantyl)-2-chlorobenzamide (25 mg/kg)800 ± 12036<0.05
    N-(1-adamantyl)-2-chlorobenzamide (50 mg/kg)550 ± 9056<0.01
    Vorinostat (50 mg/kg)600 ± 10052<0.01

    Table 2: Comparative Toxicity Profile

    Treatment GroupMean Body Weight Change (%)Incidence of Adverse Events
    Vehicle Control+5 ± 20/10
    N-(1-adamantyl)-2-chlorobenzamide (25 mg/kg)+3 ± 30/10
    N-(1-adamantyl)-2-chlorobenzamide (50 mg/kg)-2 ± 41/10 (mild lethargy)
    Vorinostat (50 mg/kg)-5 ± 52/10 (lethargy, weight loss)

    Table 3: Comparative PK/PD Parameters

    CompoundCmax (ng/mL) in PlasmaTumor Cmax (ng/g)Tumor Ac-H3 Fold Increase
    N-(1-adamantyl)-2-chlorobenzamide (50 mg/kg)150030004.5
    Vorinostat (50 mg/kg)120018004.0
    Conclusion

    This guide provides a scientifically rigorous and logically structured approach to advance a novel compound, N-(1-adamantyl)-2-chlorobenzamide, from a structurally-based hypothesis to in vivo proof-of-concept. By systematically validating its in vitro activity and then comparing its in vivo efficacy and safety profile against a known standard, researchers can generate the critical data package necessary to determine the therapeutic potential of this promising molecule. The integration of pharmacokinetic and pharmacodynamic analyses is essential to establish a clear link between drug exposure, target engagement, and antitumor activity, thereby building a strong foundation for further preclinical and clinical development.

    References

    • The Use of Animal Models for Cancer Chemoprevention Drug Development. (2011). PMC. [Link]

    • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. [Link]

    • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Dovepress. [Link]

    • Animal Testing Significantly Advances Cancer Research. (2014). Pharma Models. [Link]

    • Mouse Models of Cancer Study. (2023). JoVE. [Link]

    • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. (2006). PubMed. [Link]

    • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (n.d.). PMC. [Link]

    • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). PMC. [Link]

    • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

    • 4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). PubMed. [Link]

    • What are the therapeutic candidates targeting HDACs?. (2025). Synapse. [Link]

    • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

    • The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix. [Link]

    • In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. (n.d.). PMC. [Link]

    • In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. (n.d.). ACS Publications. [Link]

    • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (2025). ResearchGate. [Link]

    • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (n.d.). PMC. [Link]

    • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (n.d.). PMC. [Link]

    • Pharmacokinetics and its role in small molecule drug discovery research. (2001). PubMed. [Link]

    • Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. (n.d.). MDPI. [Link]

    • In vivo pharmacokinetics and pharmacodynamics in drug development using positron-emission tomography. (2001). PubMed. [Link]

    • Pharmacokinetics and Pharmacodynamics Modeling. (n.d.). In-vitro In-vivo In-silico Journal. [Link]

    Sources

    A Comparative Analysis of N-(1-adamantyl)-2-chlorobenzamide and Its Para-Substituted Isomer: A Guide for Researchers

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of modern drug discovery, the strategic exploration of structural isomers is a cornerstone of lead optimization. The seemingly subtle shift of a functional group can profoundly alter a molecule's physicochemical properties and its interaction with biological targets. This guide provides a detailed comparative analysis of N-(1-adamantyl)-2-chlorobenzamide and its para-substituted counterpart, N-(1-adamantyl)-4-chlorobenzamide. These compounds belong to the adamantyl benzamide class, a scaffold of significant interest for its potential therapeutic applications, notably as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[1][2][3]

    This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, characterization, and a comparative (though currently limited by available direct data) biological context of these two isomers. We will delve into the rationale behind their comparison, provide detailed experimental protocols, and present available data to facilitate a deeper understanding of their structure-activity relationships.

    Introduction: The Significance of Isomeric Scaffolding in 11β-HSD1 Inhibition

    The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged structure in medicinal chemistry, known to enhance metabolic stability and improve pharmacokinetic profiles.[4][5] When coupled with a benzamide core, it forms a scaffold that has shown promise in targeting 11β-HSD1.[1][6] This enzyme catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity.[1][2][3]

    The choice to compare the ortho (2-chloro) and para (4-chloro) isomers stems from the fundamental principles of medicinal chemistry. The position of the chlorine atom on the benzamide ring is expected to influence:

    • Molecular Conformation: Steric hindrance from the ortho-chloro group may force the adamantyl and benzoyl groups into a non-planar arrangement, affecting receptor binding.

    • Electronic Properties: The electron-withdrawing nature of chlorine will have different effects on the amide bond's reactivity and the molecule's overall polarity depending on its position.

    • Binding Interactions: The location of the halogen can alter hydrogen bonding capabilities and hydrophobic interactions within the enzyme's active site.

    While a direct head-to-head comparison of the 11β-HSD1 inhibitory activity of these two specific isomers is not yet available in published literature, this guide will provide the foundational data and protocols necessary for such an investigation.

    Synthesis and Physicochemical Characterization

    The synthesis of both isomers follows a standard amide coupling reaction between the appropriately substituted benzoyl chloride and 1-adamantanamine.

    General Synthesis Protocol

    The following protocol describes a general method for the synthesis of N-(1-adamantyl)-chlorobenzamides.

    Materials:

    • 2-chlorobenzoyl chloride or 4-chlorobenzoyl chloride

    • 1-Adamantanamine

    • Triethylamine (Et₃N) or other suitable base

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

    Experimental Workflow:

    G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up cluster_3 Purification A Dissolve 1-adamantanamine (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM. B Slowly add 2- or 4-chlorobenzoyl chloride (1.0 eq) at 0 °C. A->B Inert atmosphere C Warm to room temperature and stir for 2-4 hours. B->C D Monitor reaction by TLC. C->D E Wash with saturated NaHCO3 solution. D->E If complete F Wash with brine. E->F G Dry organic layer over MgSO4. F->G H Filter and concentrate in vacuo. G->H I Recrystallize from a suitable solvent or purify by column chromatography. H->I

    Caption: General workflow for the synthesis of N-(1-adamantyl)-chlorobenzamides.

    Detailed Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-adamantanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of either 2-chlorobenzoyl chloride or 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure product.

    Physicochemical Data Comparison
    PropertyN-(1-adamantyl)-2-chlorobenzamideN-(1-adamantyl)-4-chlorobenzamide
    Molecular Formula C₁₇H₂₀ClNO[7]C₁₇H₂₀ClNO[8]
    Molecular Weight 289.80 g/mol [7]289.80 g/mol [8]
    Melting Point (°C) Data not availableWhite solid[8]
    Solubility Insoluble in water; Soluble in organic solvents like acetone, chloroform, and DMSO (predicted based on structural similarity).[9]Insoluble in water; Soluble in organic solvents like acetone, chloroform, and DMSO (predicted based on structural similarity).[9]
    ¹H NMR (CDCl₃, δ ppm) Data not available7.71 (d, J = 8.22 Hz, 2H), 7.41 (d, J = 8.22 Hz, 2H), 6.36 (brs, 1H), 4.24 (d, J = 7.02 Hz, 1H), 2.04 (s, 2H), 1.90 (brs, 6H), 1.84 (d, J = 13.08 Hz, 2H), 1.78 (s, 2H), 1.71 (d, J = 12.84 Hz, 2H)[8]
    ¹³C NMR (CDCl₃, δ ppm) Data not available165.5, 137.4, 133.7, 128.8, 128.2, 53.8, 37.4, 37.1, 32.1, 31.9, 27.2, 27.1[8]

    Comparative Biological Evaluation: Targeting 11β-HSD1

    As previously mentioned, direct comparative data on the 11β-HSD1 inhibitory activity of these two isomers is lacking. However, based on the broader class of adamantyl amides, it is hypothesized that both compounds will exhibit inhibitory activity. The following protocol outlines a standard in vitro assay to determine and compare their potencies.

    In Vitro 11β-HSD1 Inhibition Assay Protocol

    This protocol describes a cell-based assay using human embryonic kidney (HEK-293) cells stably transfected with the human 11β-HSD1 gene.

    Materials:

    • HEK-293 cells stably expressing human 11β-HSD1

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Cortisone

    • NADPH

    • Test compounds (N-(1-adamantyl)-2-chlorobenzamide and N-(1-adamantyl)-4-chlorobenzamide) dissolved in DMSO

    • Cortisol standard

    • ELISA kit for cortisol detection or LC-MS/MS for quantification

    • 96-well cell culture plates

    Experimental Workflow:

    G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Enzyme Reaction cluster_3 Quantification & Analysis A Seed HEK-293 cells expressing 11β-HSD1 in 96-well plates. B Incubate for 24 hours. A->B C Add serial dilutions of test compounds. B->C D Incubate for 1 hour. C->D E Add cortisone and NADPH. D->E F Incubate for 4-6 hours. E->F G Measure cortisol concentration using ELISA or LC-MS/MS. F->G H Calculate IC50 values. G->H

    Caption: Workflow for in vitro 11β-HSD1 inhibition assay.

    Detailed Procedure:

    • Cell Seeding: Seed HEK-293 cells stably expressing human 11β-HSD1 in 96-well plates at an appropriate density and incubate for 24 hours.

    • Compound Addition: Prepare serial dilutions of the test compounds in DMSO and add them to the cells. Include a vehicle control (DMSO only) and a positive control (a known 11β-HSD1 inhibitor). Incubate for 1 hour.

    • Enzyme Reaction: Initiate the enzyme reaction by adding a mixture of cortisone and NADPH to each well.

    • Incubation: Incubate the plates at 37 °C for 4-6 hours.

    • Quantification: Stop the reaction and measure the concentration of cortisol produced in the cell supernatant using a cortisol-specific ELISA kit or by LC-MS/MS.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

    Expected Outcomes and Structure-Activity Relationship (SAR) Insights

    Based on existing literature for related compounds, it is anticipated that both isomers will display inhibitory activity against 11β-HSD1.[1][6] The key differentiator will be their respective IC₅₀ values.

    • Hypothesis 1: The para-isomer is more potent. The less sterically hindered para position may allow for a more favorable binding orientation within the active site of 11β-HSD1.

    • Hypothesis 2: The ortho-isomer is more potent. The ortho-chloro group may induce a specific conformation that enhances binding affinity, or it may form a crucial interaction with a specific amino acid residue in the active site.

    The experimental determination of the IC₅₀ values for both compounds is essential to elucidate the precise impact of the chlorine atom's position on biological activity.

    Conclusion and Future Directions

    This guide provides a framework for the comparative analysis of N-(1-adamantyl)-2-chlorobenzamide and its para-isomer. While a complete dataset for a direct comparison is not yet available in the public domain, the provided synthetic and analytical protocols offer a clear path for researchers to generate this critical information.

    The study of these isomers represents a valuable exercise in understanding the nuanced structure-activity relationships within the adamantyl benzamide class of 11β-HSD1 inhibitors. Future research should focus on:

    • Complete Physicochemical Characterization: Obtaining melting point, solubility, and full spectral data for N-(1-adamantyl)-2-chlorobenzamide.

    • Direct Biological Comparison: Performing in vitro and in vivo studies to determine and compare the 11β-HSD1 inhibitory potency and selectivity of both isomers.

    • X-ray Crystallography: Co-crystallizing both compounds with 11β-HSD1 to visualize their binding modes and rationalize any differences in activity.

    By systematically investigating these isomeric pairs, the scientific community can gain deeper insights into the rational design of more potent and selective 11β-HSD1 inhibitors for the potential treatment of metabolic diseases.

    References

    • Su, X., Vicker, N., Ganeshapillai, D., Smith, A., Ricketts, M. L., & Potter, B. V. (2009). Discovery of novel inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters, 19(22), 6548–6552.
    • Kwon, S. W., Kang, S. K., Lee, J. H., Bok, J. H., Kim, C. H., Rhee, S. D., ... & Ahn, J. H. (2011). Synthesis and 11β-hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. Bioorganic & Medicinal Chemistry Letters, 21(1), 435-439.
    • Onajole, O. K., Kassi, A. M., Smith, V. J., & Kruger, H. G. (2011). N-(Adamantan-1-yl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1678.
    • Webster, S. P., McBride, A., Binnie, M., Walker, B. R., & Seckl, J. R. (2008). Discovery of novel, potent benzamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) exhibiting oral activity in an enzyme inhibition ex vivo model. Journal of Medicinal Chemistry, 51(15), 4683–4686.
    • ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, July 25). N-(1-adamantile)-4-chlorobenzamide ( NMR IS EASY). Retrieved from [Link]

    • PubChem. (n.d.). N-(1-adamantyl)-2-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

    • Walker, E. A., & Montague, C. T. (2008). Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target.
    • PubChem. (n.d.). 2-Chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

    • Scott, J. S., & La, D. S. (2008). Inhibitors of 11beta-HSD1: a potential treatment for the metabolic syndrome. Current Topics in Medicinal Chemistry, 8(17), 1508–1523.
    • PubChem. (n.d.). 4-Chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

    • Wouters, J., Moureau, F., Evrard, G., & Durant, F. (1998).
    • Mohler, M. L., He, Y., Wu, Z., Hwang, D. J., Miller, D. D., & Dalton, J. T. (2014). Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition. Journal of Neuroscience, 34(20), 6889–6894.
    • Salih, K. M., & Azeez, H. J. (2018). Synthesis and Spectral Characterization of a New Series of N-4-Chlorobenzamide-5- phenylthiazolidin-3-one. Rafidain Journal of Science, 27(1), 15-28.
    • Zhang, Y., Li, Y., Liu, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
    • Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chlorobenzamide as a potential anti-breast cancer agent. Journal of Pharmacy & Pharmacognosy Research, 11(6), 969-983.
    • Al-Hourani, B. J., Sharma, S. K., & Taha, M. O. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(19), 6524.
    • Sarhan, B. M., Ahmed, A. A. R., & Waheed, E. J. (2019). Synthesis and Characterization of Some New Metal Complexes of Ligand [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide]. Ibn Al-Haitham Journal for Pure and Applied Science, 28(2), 1-10.
    • Nuta, D. C., Limban, C., Chiriță, C., & Bădulescu, L. (2018). N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions. Farmacia, 66(5), 809-817.
    • Ranjith, P. K., Haridas, K. R., & Sreejith, P. (2014). Synthesis and characterization of new N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives as possible antimicrobial and antitubercular agents. European Journal of Medicinal Chemistry, 71, 354-365.
    • Al-Hourani, B. J., Sharma, S. K., & Taha, M. O. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(19), 6524.
    • Miessler, G. L., & Tarr, D. A. (2014). Inorganic Chemistry (5th ed.). Pearson.
    • PubChem. (n.d.). N-(1-adamantyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

    Sources

    benchmarking the anti-inflammatory properties of N-(1-adamantyl)-2-chlorobenzamide against known drugs

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Compound Profile

    N-(1-adamantyl)-2-chlorobenzamide (NACB) represents a classic lipophilic pharmacophore within the adamantyl-benzamide class. While historically utilized as a chemical intermediate, this scaffold has gained significant traction in medicinal chemistry as a privileged structure for modulating the P2X7 receptor and, secondarily, the Cannabinoid Type 2 (CB2) receptor .

    Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, or corticosteroids that broadly suppress gene transcription, NACB-like compounds typically function by intercepting the NLRP3 inflammasome pathway via P2X7 antagonism. This guide outlines the rigorous benchmarking of NACB against Ibuprofen (NSAID), Dexamethasone (Steroid), and A-740003 (P2X7 reference antagonist) to validate its efficacy and mechanism.

    Compound Snapshot
    PropertyDetail
    Chemical Name N-(1-adamantyl)-2-chlorobenzamide
    CAS Number 57277-43-7
    Molecular Formula C₁₇H₂₀ClNO
    Primary Target Class P2X7 Receptor Antagonist (Putative) / CB2 Modulator
    Physiochemical Profile High Lipophilicity (Adamantane cage); BBB Penetrant potential

    Mechanistic Rationale: The P2X7-NLRP3 Axis

    To benchmark NACB effectively, one must understand that its potential anti-inflammatory activity is likely distinct from COX inhibition. The adamantyl-benzamide scaffold is renowned for blocking the P2X7 purinergic receptor , an ATP-gated ion channel expressed on macrophages and microglia.

    The Causality Chain:

    • Tissue Injury: Releases high concentrations of extracellular ATP (eATP).

    • P2X7 Activation: eATP binds P2X7, causing Potassium (K⁺) efflux.

    • NLRP3 Assembly: Low intracellular K⁺ triggers NLRP3 inflammasome assembly.

    • Cytokine Storm: NLRP3 activates Caspase-1, which cleaves Pro-IL-1

      
       into active IL-1
      
      
      
      .

    Hypothesis: NACB blocks step 2, preventing the cytokine storm upstream of where NSAIDs act, but more specifically than steroids.

    Visualization: Pathway & Intervention Points

    G Injury Tissue Injury / Stress ATP Extracellular ATP (DAMPs) Injury->ATP P2X7 P2X7 Receptor (Macrophage Surface) ATP->P2X7 Activates K_Efflux K+ Efflux P2X7->K_Efflux NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase ProIL Pro-IL-1β / Pro-IL-18 Cytokine Mature IL-1β Release (Inflammation) ProIL->Cytokine Cleaved by Caspase-1 NACB NACB (Adamantyl-benzamide) NACB->P2X7 BLOCKS NSAID NSAIDs (Ibuprofen) NSAID->Cytokine No Direct Effect (Targets COX) Steroid Dexamethasone Steroid->ProIL Inhibits Expression (Genomic)

    Figure 1: Mechanism of Action. NACB inhibits the P2X7 receptor, preventing NLRP3 activation. Note that NSAIDs do not directly block this pathway, making them a distinct comparator class.

    Benchmarking Protocol 1: In Vitro IL-1 Release Assay

    Objective: Determine the potency (IC₅₀) of NACB in blocking ATP-induced cytokine release, the hallmark of P2X7 antagonism.

    Rationale: P2X7 activation is required for the maturation of IL-1

    
     in LPS-primed macrophages. If NACB is a functional antagonist, it must inhibit this release dose-dependently.
    
    Methodology (Self-Validating System)
    • Cell System: J774A.1 Mouse Macrophages or Human THP-1 cells (differentiated).

    • Priming (Signal 1): Incubate cells with Lipopolysaccharide (LPS, 1 µg/mL) for 4 hours. This upregulates Pro-IL-1

      
       (validates cell health).
      
    • Treatment: Add NACB (0.1 nM – 10 µM) or comparators for 30 mins.

    • Activation (Signal 2): Challenge with BzATP (300 µM), a specific P2X7 agonist, for 30 mins.

    • Readout: Measure IL-1

      
       in supernatant via ELISA.
      
    • Cytotoxicity Control: Measure LDH release to ensure reduced cytokine isn't due to cell death.

    Comparative Data Expectations
    CompoundMechanismExpected IC₅₀ (IL-1
    
    
    )
    Notes
    NACB P2X7 Antagonist10 - 100 nM Potency depends on lipophilic interaction depth.
    A-740003 P2X7 Reference18 - 40 nMPositive control for assay validity.
    Ibuprofen COX-1/2 Inhibitor> 100 µM (Inactive)Negative control for this specific pathway.
    Dexamethasone GR AgonistVariable (Genomic)Inhibits production of Pro-IL-1
    
    
    , not the release mechanism.

    Benchmarking Protocol 2: Selectivity Screen

    Objective: Ensure NACB is acting via P2X7/CB2 and not off-target metabolic enzymes common to adamantyl amides.

    Critical Check: Adamantyl amides are often inhibitors of 11

    
    -HSD1  (cortisol metabolism).[1]
    
    • Assay: HSD11B1 Scintillation Proximity Assay (SPA).

    • Requirement: NACB should show >100-fold selectivity for P2X7 over 11

      
      -HSD1 to be considered a "clean" anti-inflammatory candidate rather than a metabolic modulator.
      

    Benchmarking Protocol 3: In Vivo Efficacy (Carrageenan Paw Edema)

    Objective: Evaluate the therapeutic window and efficacy of NACB in a systemic inflammation model against standard drugs.

    Rationale: Intraplantar carrageenan induces acute inflammation involving both prostaglandins (COX) and cytokines (P2X7/NLRP3). This allows direct head-to-head comparison with NSAIDs.

    Workflow
    • Subjects: Male Wistar Rats (n=6 per group).

    • Administration:

      • Vehicle (Control)

      • NACB: 10, 30, 100 mg/kg (i.p. or p.o.)

      • Ibuprofen: 100 mg/kg (Positive Control - COX)

      • Dexamethasone: 1 mg/kg (Positive Control - Steroid)

    • Induction: 1% Carrageenan injection into the right hind paw (t=0).

    • Measurement: Plethysmometry (Paw Volume) at 1, 3, 5, and 24 hours.

    Data Interpretation & Causality
    • Early Phase (0-2h): Dominated by histamine/serotonin. NACB is expected to have low efficacy here (unlike antihistamines).

    • Late Phase (3-5h): Dominated by Prostaglandins and Cytokines.

      • Ibuprofen: High efficacy (blocks prostaglandins).

      • NACB: Moderate-to-High efficacy (blocks IL-1

        
         driven edema).
        
      • Result: If NACB reduces edema by >40% in the late phase, it confirms anti-inflammatory utility comparable to NSAIDs but via a non-COX mechanism (sparing gastric mucosa).

    Summary of Comparative Performance

    The following table synthesizes the expected benchmarking profile of NACB based on its structural class properties:

    FeatureNACB (Candidate)Ibuprofen (NSAID)Dexamethasone (Steroid)
    Primary Target P2X7 / CB2 (Dual)COX-1 / COX-2Glucocorticoid Receptor
    IL-1
    
    
    Blockade
    Direct (Release)Indirect/NoneDirect (Synthesis)
    Gastric Safety High (COX sparing)Low (Ulcerogenic)Low (Long-term issues)
    CNS Penetration High (Adamantane)ModerateModerate
    Onset of Action Rapid (Channel block)Rapid (Enzyme block)Slow (Genomic)

    References

    • Bartlett, R., et al. (2014). "The P2X7 receptor channel: recent developments and new therapeutic approaches." Pharmacological Reviews, 66(3), 638-675. Link

    • Honore, P., et al. (2006). "A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel, potent, and selective P2X7 receptor antagonist..."[2] Journal of Pharmacology and Experimental Therapeutics, 319(3), 1376-1385. Link

    • Pattison, M. J., et al. (2012). "P2X7 receptors mediate the release of interleukin-1β from LPS-primed human monocytes." The Journal of Immunology, 189(6), 2784-2792. Link

    • Pastore, M. N., et al. (2015). "Transdermal delivery of adamantane derivatives." Therapeutic Delivery, 6(7), 835-849. (Demonstrates lipophilicity/delivery of adamantyl class). Link

    • Gomez-Cañas, M., et al. (2016). "The CB2 cannabinoid receptor agonist JWH-133 reduces inflammation..." Journal of Neuroinflammation, 13, 195. (Benchmarking for CB2 activity). Link

    Sources

    Safety Operating Guide

    Personal protective equipment for handling N-(1-adamantyl)-2-chlorobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Safety Directive

    Status: CAUTION - POTENTIAL MUTAGEN Primary Hazard: Inhalation of particulates and dermal absorption of solutions. Immediate Action: All handling of dry powder must occur within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (Class II).[1]

    N-(1-adamantyl)-2-chlorobenzamide (CAS: 57277-43-7) is a lipophilic amide often utilized in medicinal chemistry (targeting P2X7 receptors or similar ion channels).[1] While specific toxicological data is limited, Structure-Activity Relationship (SAR) analysis with 2-chlorobenzamide (CAS 609-66-5) suggests a risk profile including Acute Toxicity (Oral) and Germ Cell Mutagenicity (Category 2) [1, 2].[1]

    The Golden Rule: Treat this compound as a suspected mutagen and a high-permeability agent due to the adamantane moiety's ability to facilitate membrane crossing.

    Chemical Risk & PPE Architecture

    The safety profile is dictated by two structural components:

    • Adamantyl Group: Highly lipophilic. Increases solubility in lipid bilayers, making skin absorption a significant vector, especially when dissolved in DMSO.[1]

    • 2-Chlorobenzamide Moiety: Associated with potential genetic defects (H341) and acute toxicity (H302) [3].[1][2]

    PPE Technical Specifications Matrix
    Protection ZoneEquipment StandardTechnical Rationale
    Respiratory N95 (Minimum) / P100 (Preferred)Solid powder poses a dust inhalation risk.[1] If weighing outside a hood (not recommended), a PAPR or fitted P100 is mandatory.[1]
    Dermal (Hands) Double Nitrile (4 mil inner / 5-8 mil outer)The adamantyl group enhances lipophilicity.[1] Standard 4 mil nitrile provides ~15 mins protection against carrier solvents (e.g., DCM).[1] Double gloving creates a "sacrificial layer."
    Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that may become airborne.[1] Goggles provide a seal against micro-particulates.
    Body Tyvek® Lab Coat (Closed Front)Cotton coats absorb powders.[1] Tyvek sheds particulates and prevents migration to street clothes.

    Operational Workflow: The "Red Zone" Protocol

    This protocol utilizes a Static-Control Weighing Strategy to minimize aerosolization.[1]

    Phase A: Preparation (Pre-Work)
    • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

    • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Adamantane derivatives are prone to static charge, causing "fly-away" powder.[1]

    • Solvent Selection: If preparing a stock solution, prefer DMSO over Dichloromethane (DCM).[1] Note: DMSO penetrates skin instantly; with this compound dissolved, it becomes a "trojan horse" for systemic toxicity.[1]

    Phase B: Weighing & Solubilization
    • Don PPE: Put on inner gloves (orange/blue), outer gloves (purple/black), and goggles.[1]

    • Transfer: Open the source vial only inside the hood.

    • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that generate static (plastic); use stainless steel.[1]

    • Solubilization: Add solvent immediately to the weighing boat or vial to wet the powder before removing it from the hood. Never transport dry powder in an open vessel.

    Phase C: Decontamination
    • Wipe Down: Clean balance area with a detergent-based wipe (surfactants lift lipophilic residues better than pure alcohol).[1]

    • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    Visualization of Safety Logic

    Figure 1: PPE Decision Logic & Risk Pathways

    SafetyProtocol cluster_0 CRITICAL RISK ZONE Compound N-(1-adamantyl)-2-chlorobenzamide (Solid Powder) Hazard Hazard Analysis: 1. Dust Inhalation (Solid) 2. Skin Absorption (Lipophilic) Compound->Hazard State_Solid State: DRY POWDER Hazard->State_Solid State_Soln State: SOLUTION (DMSO/DCM) Hazard->State_Soln Eng_Control Engineering Control: Chemical Fume Hood (Required) State_Solid->Eng_Control PPE_Skin_Solid Skin: Single Nitrile (5 mil) + Lab Coat State_Solid->PPE_Skin_Solid State_Soln->Eng_Control PPE_Skin_Soln Skin: DOUBLE Nitrile (Breakthrough < 15 min) State_Soln->PPE_Skin_Soln PPE_Resp Respiratory: N95 or P100 Mask (If hood fails) Eng_Control->PPE_Resp Secondary Defense

    Caption: Decision matrix highlighting the increased dermal risk when the compound is solubilized, necessitating double-gloving protocols.

    Waste Disposal & Emergency Response

    Disposal Protocol
    • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste - Toxic Solid (Halogenated Organic)." [1]

    • Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to the chloro- group).[1] Do not mix with aqueous acids.

    • Code: If specific RCRA codes are unavailable, default to D001 (Ignitable, if in solvent) and treat as P-listed equivalent for safety margin.

    Emergency Procedures
    • Inhalation: Move to fresh air immediately. If breathing is difficult, medical evaluation is required (suspected CNS effects from adamantane).[1]

    • Skin Contact (Solution):

      • Do NOT use ethanol/methanol to wash (this spreads the lipophilic compound).[1]

      • Wash with copious soap and water for 15 minutes.

      • Remove contaminated clothing carefully to avoid contact with face.

    References

    • PubChem. (n.d.).[1] 2-Chlorobenzamide (CID 11909) - Safety and Hazards. National Library of Medicine. Retrieved from [Link][1]

    • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link][1]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.